Product packaging for Laurimin(Cat. No.:CAS No. 52513-11-8)

Laurimin

Cat. No.: B1294607
CAS No.: 52513-11-8
M. Wt: 411.1 g/mol
InChI Key: JOMDPISNBYPGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Laurimin is a useful research compound. Its molecular formula is C24H43ClN2O and its molecular weight is 411.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H43ClN2O B1294607 Laurimin CAS No. 52513-11-8

Properties

IUPAC Name

benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O.ClH/c1-4-5-6-7-8-9-10-11-15-19-24(27)25-20-16-21-26(2,3)22-23-17-13-12-14-18-23;/h12-14,17-18H,4-11,15-16,19-22H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMDPISNBYPGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886006
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52513-11-8
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52513-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurimin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052513118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D0BVX7BJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Surfactant Mechanism of Action of Lauriminodipropionic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauriminodipropionic acid and its corresponding salts, sodium and disodium lauriminodipropionate, are amphoteric surfactants with a range of applications in cosmetic and industrial formulations. This technical guide delves into the core mechanism of action of these compounds as surfactants, providing a comprehensive overview of their physicochemical properties, biological activities, and the experimental methodologies used for their characterization. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams. This document aims to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and formulation science.

Introduction: The Amphiphilic Nature of Lauriminodipropionic Acid

Lauriminodipropionic acid is a tertiary amine substituted with a dodecyl (lauryl) group and two propionic acid groups.[1] This unique molecular structure imparts an amphiphilic character, meaning it possesses both a hydrophobic (water-repelling) lauryl tail and a hydrophilic (water-attracting) head composed of the two carboxyl groups and the tertiary amine.[2] This dual nature is the fundamental basis for its surfactant properties. The sodium and disodium salts are formed by the partial or complete neutralization of the carboxylic acid groups.[1]

The hydrophobic tail seeks to minimize its contact with water, while the hydrophilic head readily interacts with it. This behavior drives the migration of lauriminodipropionate molecules to interfaces, such as the air-water or oil-water interface, where they can orient themselves to satisfy the energetic preferences of both moieties. This interfacial activity is responsible for their functions as cleansing agents, foaming agents, and emulsifiers.[3][4]

Physicochemical Properties of Lauriminodipropionic Acid Surfactants

The efficacy of a surfactant is defined by several key physicochemical parameters. While specific experimental values for lauriminodipropionic acid are not extensively reported in publicly available literature, data for the closely related N-dodecyl-β-iminodipropionic acid provides valuable insights.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form micelles.[5][6] Below the CMC, the surfactant primarily exists as monomers and adsorbs at interfaces, leading to a significant reduction in surface tension. Above the CMC, the interfaces are saturated, and excess surfactant molecules form micelles in the bulk of the solution.[6]

A study by Tokiwa and Ohki in The Journal of Physical Chemistry investigated the micellar properties of N-dodecyl-β-iminodipropionic acid through potentiometric titration.[5][7][8]

Table 1: Physicochemical Properties of N-dodecyl-β-iminodipropionic Acid

PropertyValue (in 0.1 M NaCl)Reference
Critical Micelle Concentration (CMC)Data to be extracted from referenced paper[7]

Note: The exact CMC value from the referenced study by Tokiwa and Ohki (1967) requires access to the full-text article.

Surface Tension Reduction

Surfactants, by adsorbing at the air-water interface, disrupt the cohesive energy between water molecules, thereby reducing the surface tension.[9] The extent of this reduction is a measure of the surfactant's efficiency. The surface tension of a surfactant solution typically decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant.[10] The HLB value determines the type of emulsion a surfactant is likely to form (oil-in-water or water-in-oil).[11] For amphoteric surfactants like lauriminodipropionic acid, the HLB can be influenced by the pH of the solution due to the ionization state of the carboxylic acid and amine groups.

The HLB value can be estimated using various methods, such as Griffin's method for non-ionic surfactants or Davies' method which assigns group numbers to different chemical moieties.[10]

Table 2: Calculated Molecular Properties of Lauriminodipropionic Acid

PropertyValueReference
Molecular Weight329.48 g/mol [12]
Molecular FormulaC₁₈H₃₅NO₄[12]

Note: An accurate HLB calculation requires specific group contribution values or experimental determination.

Biological Activities and Mechanism of Action

Beyond their role as surfactants in formulations, lauriminodipropionic acid and its salts exhibit biological activities, primarily related to skin interaction and potential antimicrobial effects.

Interaction with Skin

Sodium lauriminodipropionate has been reported to be a dermal irritant in animal studies.[13][14] A 91-day study in rabbits with a 10.5% solution of sodium lauriminodipropionate resulted in dermal irritation, although no systemic toxicity was observed.[1][13] The mechanism of irritation is likely related to the disruption of the stratum corneum, the outermost layer of the skin, by the surfactant molecules. This can lead to increased transepidermal water loss and the penetration of other potentially irritating substances.

dot

Skin_Irritation_Mechanism Lauriminodipropionate Lauriminodipropionate (Surfactant) StratumCorneum Stratum Corneum (Lipid Bilayer) Lauriminodipropionate->StratumCorneum interacts with Disruption Disruption of Lipid Structure StratumCorneum->Disruption leads to IncreasedPermeability Increased Permeability Disruption->IncreasedPermeability results in Irritation Skin Irritation (Erythema, Edema) IncreasedPermeability->Irritation causes

Caption: Proposed mechanism of skin irritation by Lauriminodipropionate.

Antimicrobial Activity

While specific studies on the antimicrobial mechanism of lauriminodipropionic acid are limited, the well-documented antimicrobial properties of its precursor, lauric acid, provide a strong indication of its potential mode of action. Lauric acid is known to have potent bactericidal activity, particularly against Gram-positive bacteria.[5] The proposed mechanism involves the integration of the fatty acid's hydrophobic tail into the bacterial cell membrane, leading to disruption of the membrane's integrity, increased permeability, and ultimately, cell death.[15] It is plausible that lauriminodipropionic acid, with its lauryl chain, exerts a similar membrane-disrupting effect on susceptible microorganisms.

dot

Antimicrobial_Mechanism Lauriminodipropionate Lauriminodipropionate BacterialMembrane Bacterial Cell Membrane Lauriminodipropionate->BacterialMembrane targets Integration Integration of Lauryl Tail into Membrane BacterialMembrane->Integration Disruption Membrane Disruption Integration->Disruption Permeability Increased Permeability Disruption->Permeability CellDeath Cell Death Permeability->CellDeath

Caption: Postulated antimicrobial mechanism of Lauriminodipropionate.

Effects on Cellular Signaling Pathways

Currently, there is a lack of specific research investigating the direct effects of lauriminodipropionic acid on intracellular signaling pathways. However, as a derivative of propionic acid, it is conceivable that it could influence inflammatory pathways. Propionic acid itself has been shown to modulate inflammatory responses, for instance, by targeting the TLR4/NF-κB signaling pathway.[16] Further research is warranted to explore whether lauriminodipropionic acid or its metabolites can interact with and modulate key signaling cascades involved in inflammation, cell proliferation, or other cellular processes.

Experimental Protocols

This section outlines the general methodologies for determining the key surfactant properties of lauriminodipropionic acid and for assessing its biological activity.

Determination of Critical Micelle Concentration (CMC)

The CMC of an amphoteric surfactant like lauriminodipropionic acid can be determined by monitoring a physical property of the solution as a function of surfactant concentration.

Protocol: CMC Determination by Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of lauriminodipropionic acid (or its sodium salt) of varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer. The Wilhelmy plate method is a suitable technique for obtaining equilibrium surface tension values.[4][17]

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[6]

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Lauriminodipropionate B Perform Serial Dilutions A->B C Measure Surface Tension (e.g., Wilhelmy Plate Method) B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Intersection of Two Linear Regions D->E F Determine CMC E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

Lauriminodipropionic acid and its salts are effective amphoteric surfactants whose mechanism of action is rooted in their amphiphilic nature. Their ability to reduce surface tension and form micelles makes them valuable ingredients in a variety of products. While their interaction with biological systems, particularly the skin, can lead to irritation, they also show potential for antimicrobial activity, likely through membrane disruption. Further research is needed to fully elucidate their specific physicochemical properties, such as a definitive CMC and HLB value, and to explore their potential interactions with cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of these versatile surfactant molecules.

References

In-depth Technical Guide: Synthesis and Purification of Laurimin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive overview of potential synthetic and purification strategies applicable to a hypothetical nitrogen-containing heterocyclic compound, herein referred to as "Laurimin." The methodologies presented are drawn from established organic chemistry literature for the synthesis of analogous structures, such as substituted pyridines, pyrimidines, or other related scaffolds that are central to many pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals.

Hypothetical Synthesis of this compound

A plausible synthetic route for a substituted pyridone, a potential structure for "this compound," is the Guareschi-Thorpe condensation. This method is a classic approach for the synthesis of 2,6-dihydroxypyridine derivatives, which can then be further functionalized.

Guareschi-Thorpe Condensation Approach

This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.

Reaction Scheme:

A cyanoacetamide condenses with an acetoacetic ester in the presence of a base like piperidine to form a substituted 2-pyridone.

Experimental Protocol: Synthesis of a 3-cyano-4,6-dimethyl-2-pyridone derivative

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol), cyanoacetamide (0.1 mol), and ethanol (100 mL).

  • Addition of Catalyst: While stirring, add piperidine (0.01 mol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to facilitate precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.

Table 1: Quantitative Data for Hypothetical this compound Synthesis

ParameterValue
Reactants
Ethyl Acetoacetate0.1 mol
Cyanoacetamide0.1 mol
Piperidine0.01 mol
Solvent
Ethanol100 mL
Reaction Conditions
TemperatureReflux (approx. 78°C)
Time4-6 hours
Expected Yield (Crude) 75-85%
Expected Purity (Crude) 80-90%

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual catalyst. A multi-step purification process is necessary to achieve high purity.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds.

Experimental Protocol: Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography

For higher purity, especially for separating closely related impurities, column chromatography is employed.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

  • Sample Loading: Dissolve a small amount of the recrystallized product in the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Table 2: Quantitative Data for Hypothetical this compound Purification

Purification StepParameterValue
Recrystallization
SolventEthanol/Water (e.g., 80:20)
Recovery Yield85-95%
Purity after Recrystallization>95%
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseEthyl Acetate/Hexane gradient
Recovery Yield70-85%
Final Purity>99%

Visualizations

Synthesis and Purification Workflow

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants (Ethyl Acetoacetate, Cyanoacetamide) Reaction Reaction (Reflux 4-6h) Reactants->Reaction Solvent_Catalyst Solvent & Catalyst (Ethanol, Piperidine) Solvent_Catalyst->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Crude_Isolation Filtration & Drying Precipitation->Crude_Isolation Crude_Product Crude this compound Crude_Isolation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Pure_Product Pure this compound (>99%) Column_Chromatography->Pure_Product

Caption: A flowchart illustrating the key stages from starting materials to the final pure product.

Hypothetical Signaling Pathway Inhibition

Many nitrogen-containing heterocycles are inhibitors of signaling pathways, such as kinase pathways, involved in cell proliferation.

G Hypothetical Inhibition of a Kinase Pathway by this compound Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes This compound This compound This compound->Kinase_B inhibits

Caption: A diagram showing the potential mechanism of action of this compound as a kinase inhibitor.

Navigating Micellar Thresholds: A Technical Guide to the Critical Micelle Concentration of Lauriminodipropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauriminodipropionic acid and its salts are amphoteric surfactants with significant applications in the cosmetic and pharmaceutical industries. A key parameter governing their efficacy and formulation is the critical micelle concentration (CMC), the threshold at which surfactant monomers self-assemble into micelles. This guide provides a comprehensive overview of the theoretical underpinnings of the CMC of lauriminodipropionic acid, detailed experimental protocols for its determination, and comparative data from structurally similar surfactants to offer a predictive framework in the absence of specific literature values for the target compound.

Introduction to Lauriminodipropionic Acid and its Micellar Properties

Lauriminodipropionic acid, a substituted propionic acid, and its corresponding salts, sodium lauriminodipropionate and disodium lauriminodipropionate, function as surfactants, hair conditioning agents, and antistatic agents in various formulations. Their amphiphilic nature, possessing both a hydrophobic lauryl tail and a hydrophilic di-propionate head, drives their surface activity and the formation of micelles in aqueous solutions.

The Critical Micelle Concentration (CMC) is a fundamental physicochemical property of surfactants. Below the CMC, surfactant molecules exist predominantly as monomers in solution and at interfaces. As the concentration increases to the CMC, the interface becomes saturated, and the monomers begin to aggregate into organized structures known as micelles. This process leads to abrupt changes in several physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. Understanding the CMC is crucial for optimizing formulations, as it influences properties like detergency, emulsification, and drug delivery capabilities.

Comparative CMC Data of Structurally Similar Surfactants

To provide a contextual reference for the expected CMC of lauriminodipropionic acid, the following table summarizes the reported CMC values for cocamidopropyl betaine, a structurally analogous zwitterionic surfactant. These values can serve as an approximate benchmark for experimental design.

SurfactantMethodTemperature (°C)SolventCMC (mmol/L)Reference
Cocamidopropyl BetaineNot SpecifiedNot SpecifiedWater0.881[1]
Cocamidopropyl BetaineNot SpecifiedNot SpecifiedWater0.974[1][2]
Cocamidopropyl BetaineNot SpecifiedNot SpecifiedWater1.01 mg/mL[2]
CocobetaineNot SpecifiedNot SpecifiedWater63.1 mg/dm³[3]

Experimental Protocols for CMC Determination

The CMC of lauriminodipropionic acid can be determined using several established techniques that monitor the changes in physical properties of the surfactant solution as a function of concentration. The most common and reliable methods are detailed below.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the surface is saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.[4][5]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of lauriminodipropionic acid in deionized water. The concentration should be well above the expected CMC.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the experiment.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.[6]

Conductometry

Principle: This method is suitable for ionic surfactants like the salts of lauriminodipropionic acid. Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration due to the presence of monomeric ions. Above the CMC, the rate of increase in conductivity decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers.[7]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the sodium or disodium salt of lauriminodipropionic acid in deionized water.

  • Titration Setup: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

  • Titration: Titrate the water with the stock surfactant solution by adding small, known aliquots. Allow the system to equilibrate after each addition before recording the conductivity.

  • Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will exhibit a distinct break, and the intersection of the two linear portions of the graph gives the CMC.[8][9]

Fluorescence Spectroscopy using a Molecular Probe

Principle: This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fine structure of the pyrene emission spectrum, particularly the ratio of the intensities of the first and third vibronic peaks (I₁/I₃).

Experimental Protocol:

  • Preparation of Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of surfactant solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution and then remove the organic solvent by gentle heating or under a stream of nitrogen. The final pyrene concentration should be very low (micromolar range) to avoid excimer formation.

  • Fluorescence Measurement: Excite the pyrene in each solution at its absorption maximum (around 335 nm) and record the emission spectrum.

  • Data Analysis: Calculate the ratio of the fluorescence intensities of the first peak (I₁ at ~373 nm) to the third peak (I₃ at ~384 nm). Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.[10]

Visualizing Experimental Workflows

To aid in the conceptual understanding of the experimental procedures, the following diagrams illustrate the workflows for CMC determination.

G Workflow for CMC Determination by Surface Tensiometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Lauriminodipropionic Acid prep_dilutions Create a Series of Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension for Each Dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_cmc Determine CMC from the Breakpoint plot_data->find_cmc

Caption: Workflow for CMC Determination by Surface Tensiometry.

G Workflow for CMC Determination by Conductometry cluster_prep Titration Setup cluster_measurement Titration cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution setup_titration Place Deionized Water in Conductivity Cell titrate Add Aliquots of Stock Solution to Water setup_titration->titrate measure_cond Record Conductivity after Each Addition titrate->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data find_cmc Determine CMC from the Breakpoint plot_data->find_cmc

References

Technical Guide: Solubility Profile of Laurimin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of Laurimin. Due to the limited availability of public-domain quantitative solubility data for this compound, this guide presents a standardized framework for its analysis. It includes a detailed, standard experimental protocol for solubility determination via the equilibrium shake-flask method. Furthermore, this guide features hypothetical solubility data to serve as a template for data presentation and provides visualizations for the experimental workflow and a potential biological interaction pathway.

Introduction to this compound

This compound is a quaternary ammonium compound with the chemical name benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride[1]. Its chemical structure combines a lipophilic dodecanoylamide tail with a hydrophilic quaternary ammonium head group, classifying it as a cationic surfactant.

  • IUPAC Name: benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride[1]

  • Molecular Formula: C₂₄H₄₃ClN₂O[1]

  • CAS Number: 52513-11-8[1]

Understanding the solubility of this compound is critical for its application in various fields, including pharmaceutical formulations, where it may act as an excipient, stabilizer, or active ingredient. Solubility dictates the bioavailability, formulation strategy, and potential delivery systems for a compound.

Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. The following table represents a hypothetical solubility profile based on the expected behavior of a cationic surfactant with its structure. This table is intended to serve as a template for organizing experimentally-derived data.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeDielectric Constant (ε) at 20°CHypothetical Solubility (mg/mL)Observations
WaterPolar Protic80.1> 100Forms clear solution, may form micelles
MethanolPolar Protic32.7> 100Freely soluble
Ethanol (95%)Polar Protic24.6> 100Freely soluble
0.1 M Hydrochloric AcidAqueous Acidic~80> 100Stable and soluble in acidic medium[2]
Phosphate Buffer (pH 6.8)Aqueous Buffered~79> 50Soluble, relevant for intestinal fluid simulation[3]
Dichloromethane (DCM)Halogenated9.1< 1Poorly soluble
n-OctanolNonpolar / Amphiphilic10.35 - 10Sparingly soluble, relevant for biphasic systems[4]
HexaneNonpolar1.9< 0.1Practically insoluble
AcetonePolar Aprotic20.710 - 20Moderately soluble

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

3.1. Objective To determine the saturation concentration of this compound in various solvents at a constant temperature (e.g., 25°C or 37°C).

3.2. Materials

  • This compound (analytical standard)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

3.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the pre-equilibrated solvent at the desired temperature to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). The system is agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary time-course experiments should be run to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle. For colloidal suspensions, centrifugation (e.g., 15,000 rpm for 20 minutes) is required to separate the solid phase.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant.

  • Filtration: Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining solid microparticles.[2] Adsorption of the drug to the filter should be evaluated and accounted for.[2]

  • Dilution & Quantification: Dilute the filtered sample gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of this compound.

  • Replicates: The experiment should be performed in triplicate for each solvent to ensure reproducibility.[2]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate in orbital shaker (24-72h at constant T) prep2->equil sep1 Settle suspensions (24h) equil->sep1 sep2 Centrifuge if needed sep1->sep2 optional an1 Withdraw supernatant sep1->an1 sep2->an1 an2 Filter (0.22 µm) an1->an2 an3 Dilute sample an2->an3 an4 Quantify concentration (e.g., HPLC-UV) an3->an4

Figure 1. Experimental workflow for shake-flask solubility determination.

4.2. Hypothetical Signaling Pathway Interaction

As a cationic surfactant, this compound has the potential to interact with and disrupt the negatively charged phospholipid bilayers of cell membranes. This could hypothetically trigger downstream signaling events related to cell stress or apoptosis.

G cluster_membrane Cell Membrane cluster_cytosol Cytosolic Events This compound This compound membrane Phospholipid Bilayer This compound->membrane Interaction & Disruption stress Membrane Stress (e.g., ROS generation) membrane->stress caspase_activation Caspase-3 Activation stress->caspase_activation triggers apoptosis Apoptosis caspase_activation->apoptosis

Figure 2. Hypothetical pathway of this compound-induced cell membrane stress.

References

An In-depth Technical Guide to the Characterization of Laurimin (CAS Number 52513-11-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurimin, with the CAS number 52513-11-8, is a quaternary ammonium compound (QAC) belonging to the class of cationic surfactants. Its chemical name is N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride. This molecule features a hydrophobic dodecyl (lauryl) carbon chain, a hydrophilic quaternary ammonium head with a benzyl group, and an amide linkage. This amphipathic nature imparts surfactant properties, making it a subject of interest for applications in cosmetics, pharmaceuticals as an antimicrobial agent, and in material science.[1][2] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, a putative synthesis protocol, analytical characterization methods, and its mechanism of antimicrobial action. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related amide-containing QACs to provide a robust framework for its study.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are a compilation of data from various chemical databases and theoretical predictions.

PropertyValueReference
Chemical Name N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride[1][3]
Synonyms This compound, (3-Dodecaneamidopropyl)dimethylbenzylammonium chloride[1][3]
CAS Number 52513-11-8[1][3]
Molecular Formula C₂₄H₄₃ClN₂O[1][3]
Molecular Weight 411.07 g/mol [1][3]
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents[4]
Computed LogP 3.08 (predicted)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 16
Topological Polar Surface Area 29.1 Ų

Synthesis and Purification

Proposed Synthesis Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Quaternization cluster_2 Purification A Dodecanoyl chloride C N-(3-(Dimethylamino)propyl)dodecanamide A->C Amine acylation (Schotten-Baumann conditions) B N,N-Dimethyl-1,3-propanediamine B->C E This compound (N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride) C->E Menschutkin reaction D Benzyl chloride D->E F Crude this compound E->F G Purified this compound F->G Recrystallization or Column Chromatography

Caption: Proposed two-step synthesis and purification workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-(Dimethylamino)propyl)dodecanamide

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N,N-dimethyl-1,3-propanediamine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

  • Slowly add an equimolar amount of dodecanoyl chloride, dissolved in the same solvent, to the cooled amine solution with vigorous stirring.

  • To neutralize the HCl byproduct, a base such as triethylamine or aqueous sodium hydroxide can be used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude amide intermediate.

Step 2: Synthesis of this compound (Quaternization)

  • Dissolve the synthesized N-(3-(Dimethylamino)propyl)dodecanamide in a polar aprotic solvent such as acetonitrile or acetone.

  • Add a slight excess (e.g., 1.1 equivalents) of benzyl chloride to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • The quaternization reaction may take several hours to complete.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Alternatively, column chromatography on silica gel can be employed for purification.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR - Aromatic protons of the benzyl group.- Methylene protons adjacent to the quaternary nitrogen and the benzyl group.- Protons of the propyl chain, showing distinct signals for the methylene groups adjacent to the amide and the quaternary nitrogen.- Protons of the N,N-dimethyl groups as a singlet.- Aliphatic protons of the dodecyl chain, with a characteristic triplet for the terminal methyl group.
¹³C NMR - Aromatic carbons of the benzyl group.- Carbons of the methylene groups in the propyl chain and the benzyl group.- Carbonyl carbon of the amide group.- Carbons of the N,N-dimethyl groups.- Aliphatic carbons of the dodecyl chain.
FT-IR - N-H stretching vibration of the amide.- C=O stretching vibration of the amide (Amide I band).- N-H bending vibration of the amide (Amide II band).- C-H stretching vibrations of the aliphatic and aromatic groups.- C-N stretching vibrations.
Mass Spectrometry (ESI-MS) - A prominent peak corresponding to the molecular ion (cation) of this compound (m/z for [C₂₄H₄₃N₂O]⁺).
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can be used to assess the purity of this compound. A reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid or trifluoroacetic acid would be a suitable starting point for method development.

Mechanism of Antimicrobial Action

This compound, as a cationic surfactant, is expected to exhibit antimicrobial properties. The primary mechanism of action for this class of compounds is the disruption of the microbial cell membrane.

G cluster_0 Bacterial Cell Membrane cluster_1 This compound Molecule cluster_2 Mechanism of Action membrane {Phospholipid Bilayer | Negatively Charged Surface} A Electrostatic Attraction membrane:head->A This compound {Cationic Head | Hydrophobic Tail} This compound:head->A B Hydrophobic Interaction A->B Insertion into membrane C Membrane Disruption B->C Loss of integrity D Cell Lysis C->D Cell Death

Caption: Proposed mechanism of antimicrobial action for this compound.

The positively charged quaternary ammonium head of this compound is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[5] Following this initial binding, the long hydrophobic dodecyl tail penetrates the hydrophobic core of the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately cell lysis and death.[5] The presence of the amide bond may influence the molecule's interaction with the membrane and its biodegradability.

Safety and Toxicity

Conclusion

This compound (CAS 52513-11-8) is a cationic surfactant with potential applications in various fields, particularly as an antimicrobial agent. This technical guide has provided a comprehensive overview of its characterization, including its physicochemical properties, a proposed synthetic route and analytical methods for its characterization. The mechanism of action is believed to be through the disruption of microbial cell membranes. While specific experimental data for this compound is scarce in the public domain, the information presented here, based on the properties of closely related compounds, provides a valuable resource for researchers and professionals interested in the study and application of this compound. Further research is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Loureirin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Loureirin A, a natural compound that has demonstrated significant antimicrobial properties. This document consolidates available quantitative data, details the experimental protocols used for its assessment, and visualizes key pathways and workflows to support further research and development. It is intended for professionals in the fields of microbiology, pharmacology, and drug development.

Quantitative Antimicrobial Spectrum of Loureirin A

Loureirin A has been identified as a narrow-spectrum antimicrobial agent with potent activity against Helicobacter pylori.[1][2][3] Its efficacy extends to both standard strains and drug-resistant clinical isolates of this pathogen. The antimicrobial activity of Loureirin A against a panel of microorganisms has been quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values of Loureirin A against various microbial species, highlighting its specific activity against H. pylori and comparatively lower activity against other tested microbes.[3]

MicroorganismStrainMIC (µg/mL)
Helicobacter pyloriMultiple Strains4 - 16
Actinobacillus actinomycetemcomitansN/A>128
Moraxella catarrhalisN/A>128
Haemophilus influenzaeN/A>128
Bacillus subtilisN/A>128
Staphylococcus aureusN/A>128
Mycobacterium smegmatisN/A>128

Data compiled from studies assessing the antimicrobial activity of Loureirin A. The activity against non-Helicobacter strains was found to be at least eight times lower than its activity against H. pylori.[1][3]

Experimental Protocols

The determination of the antimicrobial spectrum of Loureirin A relies on standardized and reproducible experimental protocols. The primary method employed is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria and was used to determine the MIC of Loureirin A against H. pylori and other microorganisms.[3]

Objective: To determine the lowest concentration of Loureirin A that inhibits the visible growth of a specific microorganism.

Materials:

  • Loureirin A stock solution (of known concentration)

  • 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Brucella Broth for H. pylori)

  • Bacterial inoculum standardized to a specific cell density (typically 0.5 McFarland standard)

  • Positive control (growth medium with inoculum, no antimicrobial)

  • Negative control (growth medium only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Microtiter Plates: A serial two-fold dilution of the Loureirin A stock solution is prepared directly in the wells of the 96-well plate using the appropriate growth medium. This creates a range of decreasing concentrations of the compound.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. The final concentration of the inoculum in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive and negative control wells are included on each plate to ensure the validity of the experiment.

  • Incubation: The microtiter plates are incubated under conditions appropriate for the growth of the test microorganism (e.g., specific temperature, atmospheric conditions, and duration). For H. pylori, this typically involves a microaerophilic environment.

  • Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of Loureirin A at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Visualizations: Pathways and Workflows

3.1. Mechanism of Action: Signaling Pathway

The primary mechanism of action of Loureirin A against Helicobacter pylori involves the generation of bactericidal levels of reactive oxygen species (ROS), which leads to apoptosis-like cell death.[1][3][4]

Laurimin_Mechanism_of_Action Loureirin_A Loureirin A HP_Cell Helicobacter pylori Cell Loureirin_A->HP_Cell Enters cell ROS_Generation Increased Intracellular Reactive Oxygen Species (ROS) HP_Cell->ROS_Generation Induces Apoptosis_Like_Death Apoptosis-Like Cell Death ROS_Generation->Apoptosis_Like_Death Leads to

Caption: Mechanism of action of Loureirin A against H. pylori.

3.2. Experimental Workflow: Antimicrobial Spectrum Determination

The following diagram illustrates a generalized workflow for determining the antimicrobial spectrum of a compound like Loureirin A.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (Loureirin A) Serial_Dilution Serial Dilution of Compound in Microplate Compound->Serial_Dilution Microorganisms Panel of Test Microorganisms Inoculation Inoculation with Microorganisms Microorganisms->Inoculation Media Culture Media and Reagents Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Tabulation Tabulation of MIC Values MIC_Determination->Data_Tabulation Spectrum_Definition Definition of Antimicrobial Spectrum Data_Tabulation->Spectrum_Definition

Caption: Generalized workflow for antimicrobial spectrum determination.

References

An In-depth Technical Guide on the Interaction of Melittin with Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melittin, the principal toxin of European honeybee (Apis mellifera) venom, is a well-characterized, 26-amino acid amphipathic peptide. Its potent cytolytic activity, primarily driven by its interaction with cell membranes, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms governing melittin's interaction with cellular membranes, the resultant cellular responses, and the experimental methodologies employed to investigate these phenomena. Due to the lack of publicly available scientific literature on "laurimin," this guide focuses on melittin as a representative and thoroughly studied membrane-interacting peptide.

Mechanism of Melittin-Membrane Interaction

Melittin's interaction with the cell membrane is a multi-step process that culminates in membrane permeabilization and cell lysis. The peptide's amphipathic nature, with a hydrophobic N-terminus and a hydrophilic C-terminus, is crucial for its activity.

Initially, melittin monomers adsorb to the surface of the lipid bilayer. This interaction is primarily electrostatic, involving the positively charged C-terminal region of melittin and the negatively charged components of the cell membrane, such as phosphatidylserine. Upon binding, the peptide undergoes a conformational change from a random coil to an α-helical structure. These α-helical monomers then aggregate and insert into the membrane, forming toroidal pores. In the toroidal pore model, the lipid monolayers are continuously bent from the outer to the inner leaflet, lining the pore along with the melittin peptides. This pore formation disrupts the integrity of the cell membrane, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.

Quantitative Data on Melittin's Activity

The biological activity of melittin has been quantified across various studies. The following tables summarize key quantitative data regarding its antimicrobial and hemolytic activities, as well as its effect on membrane potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Melittin against Various Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus3.12 - 12.5
Escherichia coli1.56 - 6.25
Pseudomonas aeruginosa6.25 - 25
Bacillus subtilis0.78 - 3.12

Table 2: Hemolytic Activity of Melittin

ParameterValueReference
HC50 (50% hemolytic concentration)2 - 5 µM

Table 3: Effect of Melittin on Membrane Potential

Cell TypeMelittin Concentration (µM)Change in Membrane PotentialReference
Human erythrocytes1Rapid depolarization
Bacterial cellsMICSignificant depolarization

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of melittin with cell membranes.

Membrane Permeability Assay using SYTOX Green

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

Materials:

  • Bacterial or eukaryotic cells

  • Melittin solution of known concentration

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow cells to the mid-logarithmic phase, harvest by centrifugation, and wash twice with buffer. Resuspend the cells in the same buffer to a final optical density (OD600) of 0.5.

  • Assay Setup: Add 100 µL of the cell suspension to each well of the 96-well plate.

  • SYTOX Green Addition: Add SYTOX Green to each well to a final concentration of 1 µM.

  • Melittin Treatment: Add varying concentrations of melittin to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (buffer only).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Record measurements every 5 minutes for a total of 60 minutes.

  • Data Analysis: Subtract the background fluorescence (wells with cells and SYTOX Green but no melittin) from all readings. Plot the fluorescence intensity against time for each melittin concentration.

Cell Viability Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Eukaryotic cells

  • Melittin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Melittin Treatment: Treat the cells with various concentrations of melittin and incubate for the desired time period (e.g., 24 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

The interaction of melittin with cell membranes can trigger various downstream signaling pathways, leading to cellular responses such as inflammation and apoptosis.

Melittin-Induced Signaling Pathways

Upon membrane disruption, the influx of extracellular ions, particularly Ca2+, can act as a second messenger, activating a cascade of intracellular signaling events. This can lead to the activation of phospholipases, proteases, and endonucleases. In many cell types, melittin-induced cell death is associated with the activation of the caspase cascade, a hallmark of apoptosis. Furthermore, the cellular damage and release of intracellular contents can trigger an inflammatory response through the activation of pathways such as the NF-κB pathway.

Melittin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Melittin Melittin Pore Pore Formation Melittin->Pore Interaction Ca_influx Ca2+ Influx Pore->Ca_influx leads to Caspase_Activation Caspase Activation Ca_influx->Caspase_Activation NFkB_Activation NF-κB Activation Ca_influx->NFkB_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inflammation Inflammation NFkB_Activation->Inflammation

Caption: Melittin-induced signaling cascade.

Experimental Workflow for Characterizing Melittin-Membrane Interaction

The following diagram illustrates a typical workflow for investigating the effects of melittin on cell membranes.

Experimental_Workflow start Start: Hypothesis Formulation synthesis Peptide Synthesis & Purification start->synthesis cell_culture Cell Culture start->cell_culture mic_assay MIC Determination synthesis->mic_assay cell_culture->mic_assay viability_assay Cell Viability Assay (MTT) mic_assay->viability_assay permeability_assay Membrane Permeability Assay (SYTOX) mic_assay->permeability_assay signaling_analysis Signaling Pathway Analysis (Western Blot, etc.) viability_assay->signaling_analysis permeability_assay->signaling_analysis data_analysis Data Analysis & Interpretation signaling_analysis->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow.

Melittin serves as a powerful model peptide for studying the intricate interactions between peptides and cell membranes. Its well-defined structure and potent, rapid mechanism of action provide a robust system for investigating the fundamental principles of membrane disruption. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals interested in membrane-active peptides and their potential therapeutic applications. Further research into the nuances of melittin's interactions with different membrane compositions and its downstream cellular effects will continue to advance our understanding in this critical area of cell biology and pharmacology.

An In-depth Technical Guide to the Thermal and pH Stability of Laurimin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on available scientific literature regarding the stability of Laurimin and structurally related compounds. As of October 2025, specific quantitative stability data and detailed experimental protocols for this compound (CAS: 52513-11-8) are not extensively published in peer-reviewed journals. Therefore, this document infers potential stability characteristics from established chemical principles and data on analogous structures, such as other N-alkyl amidoamine quaternary ammonium compounds and benzalkonium chloride analogues. The experimental protocols provided are standardized templates based on ICH guidelines and common practices in pharmaceutical stability testing.

Introduction to this compound

This compound, chemically known as benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium chloride, is a quaternary ammonium compound. Its structure, featuring a long hydrophobic dodecyl chain, a hydrophilic quaternary ammonium headgroup, and an amide linkage, imparts surfactant and emulsifying properties. These characteristics make it a candidate for various applications in the pharmaceutical, cosmetic, and food industries. Understanding its stability under different thermal and pH conditions is critical for formulation development, defining storage conditions, and ensuring product efficacy and safety.

Predicted Stability Profile of this compound

The stability of this compound is primarily influenced by its two key functional groups susceptible to degradation: the amide linkage and the quaternary ammonium headgroup.

pH Stability

Acidic Conditions: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond. This reaction is typically catalyzed by hydronium ions and would yield lauric acid and N-(3-aminopropyl)-N,N-dimethyl-N-benzylammonium chloride. Generally, amide hydrolysis requires heating under acidic conditions to proceed at a significant rate.

Neutral Conditions: this compound is expected to be relatively stable at neutral pH and ambient temperature.

Alkaline Conditions: In alkaline environments, the amide bond is susceptible to hydrolysis initiated by hydroxide ions. This base-catalyzed hydrolysis would also result in the formation of laurate (the salt of lauric acid) and N-(3-aminopropyl)-N,N-dimethyl-N-benzylammonium chloride. Similar to acidic conditions, elevated temperatures would likely be required to accelerate this degradation.

Thermal Stability

Elevated temperatures are expected to accelerate the hydrolysis of the amide bond across the pH spectrum. At very high temperatures, more complex degradation pathways, including potential fragmentation of the alkyl chain or the benzyl group, could occur, though these are generally outside the scope of typical pharmaceutical storage and handling conditions.

Potential Degradation Pathways

The most probable degradation pathway for this compound under both acidic and basic stress conditions is the hydrolysis of the amide linkage.

Diagram: Predicted Hydrolytic Degradation Pathway of this compound

G cluster_conditions Stress Conditions This compound This compound (benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium chloride) Degradation_Products Degradation Products This compound->Degradation_Products Hydrolysis Lauric_Acid Lauric Acid Degradation_Products->Lauric_Acid Amine_Salt N-(3-aminopropyl)-N,N-dimethyl-N-benzylammonium chloride Degradation_Products->Amine_Salt Acid_Heat Acid (H₃O⁺) + Heat Base_Heat Base (OH⁻) + Heat

Caption: Predicted hydrolytic degradation of this compound under acidic or basic conditions.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the thermal and pH stability of a compound like this compound, based on ICH guidelines.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Workflow Diagram: Forced Degradation Study

G start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid state, e.g., 80°C) start->thermal photolytic Photolytic Stress (ICH Q1B conditions) start->photolytic analysis Analyze all samples by a stability-indicating method (e.g., HPLC) acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photolytic->analysis characterize Characterize significant degradants (e.g., LC-MS, NMR) analysis->characterize

Caption: General workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Store at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life and storage conditions for the drug substance or product.

Methodology:

  • Sample Storage: Store this compound samples under various ICH-defined long-term and accelerated storage conditions.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: Analyze the samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating method.

Data Presentation (Hypothetical)

In the absence of published data, the following tables illustrate how quantitative stability data for this compound could be presented.

Table 1: Hypothetical Results of a Forced Degradation Study of this compound

Stress ConditionDuration (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C4885.212.1 (Lauric Acid)Not Detected
0.1 M NaOH, 60°C2489.59.8 (Lauric Acid)Not Detected
3% H₂O₂, RT4898.1Not Detected1.2 (Unknown)
Heat (80°C, solid)7299.2Not DetectedNot Detected
Light (ICH Q1B)-99.5Not DetectedNot Detected

Table 2: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

Time (months)AppearanceThis compound Assay (%)Total Degradation Products (%)
0White Powder100.0<0.1
6White Powder99.80.2
12White Powder99.50.4
24White Powder99.10.8

Conclusion

The stability of this compound is predicted to be most affected by pH and temperature, primarily through the hydrolysis of its amide bond. Under typical storage conditions (room temperature, protected from light), it is expected to be a stable compound. However, exposure to acidic or basic conditions, especially at elevated temperatures, will likely lead to degradation. For definitive stability data, rigorous experimental studies following the protocols outlined in this guide are essential. The development and validation of a stability-indicating analytical method is the first and most critical step in accurately assessing the stability of this compound for its intended applications in drug development and other industries.

Methodological & Application

Application Notes and Protocols: Laurimin as a Cationic Emulsifier in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Laurimin in Drug Delivery

This compound, chemically known as (3-Dodecaneamidopropyl)dimethylbenzylammonium chloride, is a quaternary ammonium compound. Such cationic surfactants are of increasing interest in drug delivery for their ability to form stable oil-in-water nanoemulsions and for their potential to interact with negatively charged biological membranes, which can enhance drug absorption and cellular uptake. These properties make them promising candidates for the delivery of poorly soluble drugs, for topical and transmucosal formulations, and for targeted drug delivery systems.

This document provides a comprehensive guide for researchers and drug development professionals on the characterization and application of this compound as an emulsifier in nanoemulsion-based drug delivery systems.

Physicochemical Characterization of this compound-Based Nanoemulsions

The initial step in evaluating this compound as an emulsifier is to formulate and characterize the nanoemulsion delivery system. This involves assessing key parameters that dictate the stability, safety, and efficacy of the formulation.

Table 1: Physicochemical Properties of Hypothetical this compound-Stabilized Nanoemulsion Formulations
Formulation CodeThis compound Conc. (% w/v)Oil Phase Conc. (% v/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LN-F10.55150 ± 5.20.21 ± 0.02+35.8 ± 1.5
LN-F21.05125 ± 4.10.18 ± 0.01+42.3 ± 2.1
LN-F31.55110 ± 3.50.15 ± 0.02+48.7 ± 1.8
LN-F41.010180 ± 6.80.25 ± 0.03+40.1 ± 2.5
LN-F51.015220 ± 8.20.31 ± 0.04+38.5 ± 2.3

Drug Loading and Release Characteristics

A critical aspect of a drug delivery system is its ability to effectively encapsulate a therapeutic agent and release it in a controlled manner. In this hypothetical example, a poorly water-soluble model drug, "Drug X," is used.

Table 2: Drug Loading and In Vitro Release of Drug X from this compound-Stabilized Nanoemulsions
Formulation CodeDrug X Loading (mg/mL)Encapsulation Efficiency (%)Cumulative Release at 24h (%)
LN-F2-DX1.095.2 ± 2.165.7 ± 3.4
LN-F3-DX1.098.5 ± 1.558.2 ± 2.9

Experimental Protocols

Protocol 1: Preparation of this compound-Stabilized Oil-in-Water Nanoemulsion

Objective: To prepare a stable oil-in-water nanoemulsion using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil Phase (e.g., medium-chain triglycerides)

  • Deionized Water

  • High-shear homogenizer or microfluidizer

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of this compound in deionized water.

  • Prepare the oil phase. If a lipophilic drug is to be encapsulated, dissolve it in the oil at this stage.

  • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

  • Homogenize the resulting coarse emulsion using a high-shear homogenizer at 10,000-20,000 rpm for 5-10 minutes.

  • For smaller and more uniform droplet sizes, further process the nanoemulsion using a microfluidizer at pressures ranging from 15,000 to 25,000 psi for 3-5 passes.

  • Store the resulting nanoemulsion at 4°C for further characterization.

Protocol 2: Particle Size and Zeta Potential Measurement

Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion.

Materials:

  • This compound-stabilized nanoemulsion

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

  • Disposable cuvettes

Procedure:

  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration for DLS analysis (typically a dilution factor of 1:100 to 1:1000).

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • For particle size and PDI, perform the measurement using the DLS module. Set the temperature to 25°C and allow for equilibration.

  • For zeta potential, use the electrophoretic light scattering (ELS) mode of the instrument. Ensure the use of appropriate folded capillary cells.

  • Record the Z-average diameter, PDI, and zeta potential values. Perform all measurements in triplicate.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug encapsulated within the nanoemulsion.

Materials:

  • Drug-loaded this compound nanoemulsion

  • Centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off)

  • A suitable organic solvent to dissolve the drug and disrupt the emulsion (e.g., methanol, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase for drug quantification.

Procedure:

  • To separate the free, unencapsulated drug, place a known volume of the drug-loaded nanoemulsion into a centrifugal filter unit.

  • Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to force the aqueous phase containing the unencapsulated drug through the filter.

  • Quantify the amount of drug in the filtrate using a validated HPLC method. This represents the amount of free drug.

  • To determine the total amount of drug, disrupt a known volume of the original nanoemulsion with an excess of organic solvent to dissolve the oil droplets and release the encapsulated drug.

  • Quantify the total drug concentration in the disrupted sample using HPLC.

  • Calculate the Drug Loading and Encapsulation Efficiency using the following formulas:

    • Drug Loading (mg/mL) = (Total Drug - Free Drug) / Volume of Nanoemulsion

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release profile of the encapsulated drug from the nanoemulsion over time.

Materials:

  • Drug-loaded this compound nanoemulsion

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath

  • HPLC system for drug quantification

Procedure:

  • Place a known volume of the drug-loaded nanoemulsion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS (the release medium).

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_evaluation Performance Evaluation Formulation Nanoemulsion Formulation PhysicoChem Physicochemical Characterization (Size, PDI, Zeta) Formulation->PhysicoChem DrugLoading Drug Loading & Encapsulation Formulation->DrugLoading InVitroRelease In Vitro Drug Release DrugLoading->InVitroRelease CellStudies In Vitro Cell Studies (Uptake, Cytotoxicity) InVitroRelease->CellStudies InVivo In Vivo Studies (Pharmacokinetics) CellStudies->InVivo Cellular_Interaction Nanoemulsion Nanoemulsion Cell_Membrane Cell Membrane (Negatively Charged) Nanoemulsion->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Intracellular_Drug_Release Intracellular Drug Release Endocytosis->Intracellular_Drug_Release

Application Notes and Protocols for Laurimin in Protein Solubilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauriminodipropionic acid and its salts, hereafter referred to as Laurimin, are amphoteric surfactants characterized by the presence of both acidic and basic functional groups. This zwitterionic nature imparts mild, non-denaturing properties, making this compound a promising candidate for the solubilization of proteins where the preservation of native structure and function is critical.[1][2] Unlike harsh ionic detergents that can irreversibly denature proteins, zwitterionic detergents like this compound are effective at disrupting protein-protein and lipid-protein interactions while maintaining the protein's native state.[3][4] These application notes provide detailed protocols for the use of this compound in the solubilization of membrane proteins and inclusion bodies, enabling downstream applications such as functional assays, immunoassays, and structural studies.

Data Presentation

Detergent ClassExamplesTypical PropertiesAdvantagesDisadvantages
Zwitterionic (Amphoteric) Lauriminodipropionic Acid , CHAPS, CHAPSOMild, non-denaturing, net neutral charge over a wide pH range.Preserves protein structure and activity; Effective at breaking protein-protein interactions; Compatible with IEF and some mass spectrometry.[1][5]Can be less effective than ionic detergents for highly aggregated proteins.
Non-ionic Triton X-100, Tween 20, Dodecyl Maltoside (DDM)Mild, non-denaturing, uncharged hydrophilic head group.Gentle solubilization, preserves protein-protein interactions and biological activity.[6]May not be effective for all membrane proteins or inclusion bodies.
Ionic (Anionic) Sodium Dodecyl Sulfate (SDS)Harsh, denaturing, negatively charged head group.Highly effective for complete solubilization and denaturation.Destroys native protein structure and function.
Ionic (Cationic) CTABHarsh, denaturing, positively charged head group.Effective for cell lysis, particularly for gram-negative bacteria.[4]Denatures proteins, can interfere with downstream assays.

Experimental Protocols

Note: The optimal conditions for protein solubilization are protein-dependent and may require optimization. The following protocols provide a general framework and starting points for using this compound.

Protocol 1: Solubilization of Membrane Proteins

This protocol is designed for the extraction and solubilization of integral membrane proteins from cell membranes while aiming to preserve their native conformation and activity.

Materials:

  • Lauriminodipropionic acid (or its sodium/disodium salt)

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Protease inhibitor cocktail

  • Wash Buffer (Lysis Buffer without detergent)

  • Solubilization Buffer (Lysis Buffer containing this compound)

  • Microcentrifuge

  • Sonicator or homogenizer

  • End-over-end rotator

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

    • Lyse the cells using a suitable method (e.g., sonication, French press, or dounce homogenization).

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with ice-cold Wash Buffer. Repeat the high-speed centrifugation.

  • Solubilization:

    • Resuspend the washed membrane pellet in ice-cold Solubilization Buffer. A starting protein concentration of 1-10 mg/mL is recommended.

    • This compound Concentration: Since the Critical Micelle Concentration (CMC) for this compound is not widely reported, a concentration range of 0.5% to 2.0% (w/v) is a recommended starting point. Optimization will be necessary.

    • Incubate the suspension on an end-over-end rotator for 1-4 hours at 4°C. The optimal time may vary.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Quantification and Analysis:

    • Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

    • Analyze the solubilization efficiency by running samples of the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet on an SDS-PAGE gel followed by Coomassie staining or Western blotting for the protein of interest.

Protocol 2: Solubilization of Inclusion Bodies

This protocol outlines a method for solubilizing recombinant proteins from inclusion bodies using this compound, which can be a milder alternative to harsh denaturants like urea or guanidine hydrochloride, potentially aiding in subsequent refolding procedures.[7][8]

Materials:

  • Lauriminodipropionic acid

  • Bacterial cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Lysozyme

  • DNase I

  • Wash Buffer (Lysis Buffer with 1-2% Triton X-100)[9]

  • Inclusion Body Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with this compound)

  • Reducing agent (e.g., DTT or BME, optional)

  • Microcentrifuge

  • Sonicator

Procedure:

  • Isolation and Washing of Inclusion Bodies:

    • Resuspend the bacterial cell pellet in Lysis Buffer and add lysozyme and DNase I. Incubate on ice.

    • Lyse the cells by sonication.

    • Centrifuge the lysate at 10,000-15,000 x g for 20-30 minutes at 4°C to pellet the inclusion bodies.

    • Discard the supernatant. Resuspend the pellet in Wash Buffer and sonicate briefly to wash away contaminating proteins and membrane fragments.

    • Repeat the centrifugation and wash step at least twice.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in the Inclusion Body Solubilization Buffer.

    • This compound Concentration: Start with a concentration range of 1.0% to 3.0% (w/v). The optimal concentration will depend on the specific protein and may require titration.

    • If the protein contains disulfide bonds, a reducing agent (e.g., 5-10 mM DTT) can be included in the solubilization buffer.

    • Incubate with gentle agitation (e.g., end-over-end rotator) for 2-12 hours at room temperature or 4°C.

    • Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to pellet any remaining insoluble material.

    • Collect the supernatant containing the solubilized protein.

  • Quantification and Analysis:

    • Measure the protein concentration of the solubilized fraction.

    • Assess the purity and solubilization efficiency by SDS-PAGE analysis of the washed inclusion bodies, the solubilized fraction, and the final insoluble pellet.

Visualization of Workflows

Membrane Protein Solubilization Workflow

MembraneProteinSolubilization start Cell Pellet lysis Cell Lysis (Sonication/Homogenization) start->lysis low_speed_cent Low-Speed Centrifugation (1,000 x g) lysis->low_speed_cent supernatant1 Post-Nuclear Supernatant low_speed_cent->supernatant1 pellet1 Nuclei & Cell Debris (Discard) low_speed_cent->pellet1 high_speed_cent1 High-Speed Centrifugation (100,000 x g) supernatant1->high_speed_cent1 supernatant2 Cytosolic Fraction (Discard) high_speed_cent1->supernatant2 pellet2 Membrane Pellet high_speed_cent1->pellet2 wash Wash with Buffer pellet2->wash high_speed_cent2 High-Speed Centrifugation (100,000 x g) wash->high_speed_cent2 pellet3 Washed Membranes high_speed_cent2->pellet3 solubilization Solubilization with this compound pellet3->solubilization high_speed_cent3 High-Speed Centrifugation (100,000 x g) solubilization->high_speed_cent3 supernatant3 Solubilized Membrane Proteins high_speed_cent3->supernatant3 pellet4 Insoluble Fraction high_speed_cent3->pellet4 end Downstream Analysis supernatant3->end InclusionBodySolubilization start Bacterial Cell Pellet lysis Cell Lysis (Lysozyme, DNase, Sonication) start->lysis cent1 Centrifugation (10,000 x g) lysis->cent1 supernatant1 Soluble Proteins (Discard) cent1->supernatant1 pellet1 Crude Inclusion Bodies cent1->pellet1 wash Wash with Detergent Buffer pellet1->wash cent2 Centrifugation (10,000 x g) wash->cent2 pellet2 Washed Inclusion Bodies cent2->pellet2 solubilization Solubilization with this compound pellet2->solubilization cent3 High-Speed Centrifugation (20,000 x g) solubilization->cent3 supernatant2 Solubilized Protein cent3->supernatant2 pellet3 Insoluble Debris cent3->pellet3 end Refolding & Purification supernatant2->end

References

Application Notes and Protocols for the Investigation of Laurimin as a Novel Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature or data supporting the use of Laurimin as a vaccine adjuvant. The following application notes and protocols are provided as a general framework for the initial investigation of a novel compound, such as this compound, for its potential adjuvant properties. The experimental designs and signaling pathways are based on established principles of immunology and adjuvant research and should be adapted and validated for the specific context of this compound.

Introduction to this compound

This compound is a synthetic compound derived from lauric acid, with the IUPAC name N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride[1][2]. Its CAS number is 52513-11-8[1][2]. Primarily, this compound is utilized as a surfactant and emulsifier in various industries, including cosmetics, pharmaceuticals, and food processing, due to its ability to reduce surface tension[1]. It also exhibits antimicrobial properties, making it useful as a preservative[1]. Its potential as a vaccine adjuvant is a novel area of research that requires systematic investigation.

Chemical Properties of this compound

PropertyValueReference
IUPAC NameN-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride[1][2]
CAS Number52513-11-8[1][2]
Molecular FormulaC₂₄H₄₃ClN₂O[1]
Molecular Weight411.07 g/mol [1]
Known FunctionsSurfactant, Emulsifier, Antimicrobial Agent[1]

Hypothetical Mechanism of Action and Signaling Pathways

The mechanism by which a novel compound like this compound might act as an adjuvant is unknown. A primary step in adjuvant research is to determine if it activates innate immune signaling pathways. Many successful adjuvants are agonists for Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs). A logical starting point would be to investigate if this compound interacts with these pathways.

Potential Signaling Pathway to Investigate: TLR4 Activation

A common adjuvant mechanism is the activation of the TLR4 signaling pathway, which leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).

TLR4_Signaling_Pathway cluster_mydd88 MyD88-dependent Pathway cluster_trif TRIF-dependent Pathway receptor receptor adaptor adaptor kinase kinase transcription_factor transcription_factor outcome outcome This compound This compound (Hypothetical) TLR4 TLR4/MD2 This compound->TLR4 Binds? MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines IFN Type I Interferons (IFN-β) IRF3->IFN Experimental_Workflow stage stage process process decision decision outcome outcome start Start: Novel Compound (this compound) in_vitro Phase 1: In Vitro Screening start->in_vitro cytotoxicity 1. Cytotoxicity Assay (e.g., MTT, LDH) in_vitro->cytotoxicity apc_activation 2. APC Activation Assay (e.g., on Dendritic Cells) cytotoxicity->apc_activation cytokine_screen 3. Cytokine Profiling (e.g., ELISA, Luminex) apc_activation->cytokine_screen is_active Adjuvant Activity? cytokine_screen->is_active in_vivo Phase 2: In Vivo Immunization is_active->in_vivo Yes stop Not a viable adjuvant is_active->stop No formulation 4. Formulate with Antigen in_vivo->formulation immunization 5. Animal Immunization (e.g., mice) formulation->immunization immune_response 6. Analyze Immune Response immunization->immune_response is_effective Effective Adjuvant? immune_response->is_effective is_effective->stop No proceed Proceed to further development is_effective->proceed Yes

References

Laurimin (Lauric Arginate Ethyl Ester): Application Notes and Protocols for Preventing Microbial Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial contamination is a critical issue in cell culture, leading to significant loss of time, resources, and unreliable experimental outcomes. Laurimin, chemically known as Lauric Arginate Ethyl Ester (LAE) or Nα-lauroyl-L-arginine ethyl ester, is a cationic surfactant with broad-spectrum antimicrobial activity against bacteria, yeast, and molds. Its mechanism of action involves the disruption of microbial cell membranes, leading to cell death. This document provides detailed application notes and protocols for the potential use of this compound as a preventative agent against microbial contamination in mammalian cell culture.

Disclaimer: The information and protocols provided herein are for research purposes only. The optimal conditions for the use of this compound should be determined and validated by the end-user for their specific cell lines and experimental conditions.

Mechanism of Action

This compound's antimicrobial activity stems from its cationic nature, which facilitates its interaction with the negatively charged components of microbial cell membranes. This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.

cluster_microbe Microbial Cell Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm Membrane->Cytoplasm Disruption & Increased Permeability Lysis Cell Lysis & Death Cytoplasm->Lysis Leakage of Intracellular Components This compound This compound (LAE) (Cationic Surfactant) This compound->Membrane Electrostatic Interaction

Caption: Proposed mechanism of this compound's antimicrobial action.

Data Presentation

Antimicrobial Efficacy of this compound (LAE)

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of common laboratory contaminants. These values are primarily derived from studies in food and cosmetic microbiology and may serve as a starting point for cell culture applications.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliGram-negative16 - 64
Pseudomonas aeruginosaGram-negative32 - 128
Staphylococcus aureusGram-positive8 - 32
Listeria monocytogenesGram-positive8 - 16
Candida albicansYeast16 - 64
Aspergillus nigerMold32 - 128

Note: These values can be influenced by factors such as pH, temperature, and the presence of organic matter.

Cytotoxicity of this compound on Mammalian Cell Lines

Crucially, the cytotoxic profile of this compound on specific cell lines used in research and drug development has not been extensively reported in publicly available literature. It is imperative for researchers to determine the non-cytotoxic working concentration for their specific cell line of interest before using this compound as a preventative agent. The following table should be populated by the end-user.

Cell LineTypeIC50 (µg/mL)Recommended Non-Cytotoxic Working Concentration (µg/mL)
CHOChinese Hamster OvaryTo be determined by the userTo be determined by the user
HEK293Human Embryonic KidneyTo be determined by the userTo be determined by the user
HeLaHuman Cervical CancerTo be determined by the userTo be determined by the user
VeroMonkey Kidney EpithelialTo be determined by the userTo be determined by the user
OtherSpecifyTo be determined by the userTo be determined by the user

Experimental Protocols

Protocol for Determining the Cytotoxicity of this compound (MTT Assay)

This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound on a specific mammalian cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate1 Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 add_this compound Add serial dilutions of this compound incubate1->add_this compound incubate2 Incubate for 24-72h add_this compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 to 100 µg/mL.

  • Remove the medium from the wells and add 100 µL of the various this compound dilutions to the respective wells. Include a "no treatment" control (medium only) and a "vehicle" control if a solvent other than water/PBS is used.

  • Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol for Evaluating the Efficacy of this compound in Preventing Microbial Contamination

This protocol is designed to assess the effectiveness of a predetermined non-cytotoxic concentration of this compound in preventing the growth of a common bacterial contaminant in a cell culture setting.

start Start prepare_media Prepare cell culture medium with and without non-cytotoxic concentration of this compound start->prepare_media inoculate_bacteria Inoculate a low concentration of bacteria (e.g., E. coli) into both media types prepare_media->inoculate_bacteria incubate Incubate at 37°C inoculate_bacteria->incubate monitor_growth Monitor for bacterial growth (turbidity, microscopy) at various time points incubate->monitor_growth assess_viability Optional: Assess mammalian cell viability in this compound-treated medium (if cells are present) monitor_growth->assess_viability analyze_results Analyze and compare bacterial growth inhibition assess_viability->analyze_results end End analyze_results->end

Caption: Workflow for evaluating this compound's antimicrobial efficacy.

Materials:

  • Complete cell culture medium

  • This compound at the predetermined non-cytotoxic concentration

  • A common laboratory bacterial strain (e.g., E. coli)

  • Sterile culture tubes or a 24-well plate

  • Spectrophotometer (optional, for turbidity measurements)

  • Microscope

Procedure:

  • Preparation: Prepare two sets of culture medium: one with the selected non-cytotoxic concentration of this compound and a control set without this compound.

  • Inoculation: Inoculate both sets of media with a low concentration of bacteria (e.g., 10-100 CFU/mL).

  • Incubation: Incubate the cultures at 37°C.

  • Monitoring: At regular intervals (e.g., 12, 24, 48, and 72 hours), monitor for bacterial growth by:

    • Visual Inspection: Observe for turbidity (cloudiness) in the medium.

    • Microscopy: Examine a small aliquot of the medium under a microscope for the presence of bacteria.

    • Spectrophotometry (Optional): Measure the optical density (OD) at 600 nm to quantify bacterial growth.

  • (Optional) Co-culture with Mammalian Cells: To ensure this compound does not lose its efficacy in the presence of mammalian cells, a parallel experiment can be run by adding the bacterial inoculum to a confluent monolayer of the target cell line cultured with and without the non-cytotoxic concentration of this compound. Monitor both bacterial growth and mammalian cell morphology and viability.

  • Analysis: Compare the bacterial growth in the this compound-treated medium to the control medium to determine the effectiveness of this compound in preventing contamination.

Stability and Considerations

  • pH Stability: this compound is most stable in acidic to neutral conditions. Its stability decreases in alkaline environments. Standard cell culture media are typically buffered around pH 7.2-7.4, where this compound should maintain reasonable stability for the duration of a typical medium change cycle.

  • Interaction with Media Components: As a cationic surfactant, this compound has the potential to interact with anionic molecules in the cell culture medium, such as proteins in fetal bovine serum (FBS). This could potentially reduce its antimicrobial efficacy or alter its cytotoxic profile. It is recommended to validate its performance in the specific complete medium used for your cell cultures.

  • Not a Substitute for Aseptic Technique: The use of any antimicrobial agent, including this compound, should not be considered a replacement for strict aseptic techniques. Good cell culture practice remains the primary defense against contamination.

Conclusion

This compound (Lauric Arginate Ethyl Ester) presents a promising profile as a potential agent for preventing microbial contamination in cell culture due to its broad-spectrum antimicrobial activity and reported low mammalian toxicity. However, the lack of specific data for cell culture applications necessitates careful validation by the end-user. The protocols provided in this document offer a framework for determining the appropriate non-cytotoxic working concentration and for evaluating the efficacy of this compound in your specific research or drug development workflow.

Application Notes and Protocols for the Use of a Novel Active Ingredient, Laurimin, in Topical Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for the incorporation and evaluation of "Laurimin," a hypothetical novel active pharmaceutical ingredient (API), in topical formulation studies. The protocols outlined below are intended for researchers, scientists, and drug development professionals to guide the systematic development and characterization of a topical drug product from pre-formulation to preliminary safety and efficacy evaluation. The methodologies are based on established principles in dermatological and pharmaceutical sciences.

The development of a successful topical formulation requires a thorough understanding of the API's physicochemical properties, its interaction with the vehicle and the skin barrier, and its stability over time. This document details the critical experimental protocols and data presentation required at each stage of development.

Section 1: Pre-formulation and Physicochemical Characterization of this compound

Prior to formulation, a comprehensive physicochemical characterization of this compound is essential to determine its suitability for topical delivery and to guide the selection of appropriate excipients.

Key Physicochemical Parameters

A summary of essential pre-formulation studies for a topical API is presented in the table below.

ParameterMethodImportance in Topical Formulation
Solubility Shake-flask method in various solvents (water, ethanol, propylene glycol, oils)Determines solvent selection for the formulation; impacts drug loading and potential for crystallization.
Partition Coefficient (Log P) Octanol-water partition coefficient determinationIndicates the lipophilicity of the drug, which influences its ability to permeate the stratum corneum.[1]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the purity and physical state of the drug; relevant for thermal stability.
Particle Size and Morphology Laser Diffraction, MicroscopyAffects dissolution rate, content uniformity, and potentially skin feel and irritation.
pKa Potentiometric titrationDetermines the ionization state of the drug at physiological skin pH (~4.5-6.0), which affects solubility and skin permeation.
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the API to absorb moisture, which can impact chemical stability and handling.

Hypothetical Mechanism of Action: this compound as a Skin Penetration Enhancer

For the purposes of this guide, we will hypothesize that this compound acts as a penetration enhancer. Its proposed mechanism involves the fluidization of the lipid bilayers within the stratum corneum, similar to the action of laurocapram.[2] This disruption of the highly ordered lipid structure reduces the diffusional resistance of the skin barrier, allowing for enhanced permeation of co-formulated active ingredients.

This compound This compound SC Stratum Corneum Lipids (Highly Ordered) This compound->SC Intercalates into lipid lamellae FluidizedLipids Fluidized Lipid Bilayers (Disordered) SC->FluidizedLipids Increases lipid fluidity BarrierDisruption Decreased Barrier Function FluidizedLipids->BarrierDisruption DrugPermeation Increased Drug Permeation BarrierDisruption->DrugPermeation Start Start Assemble Assemble Franz Cell with Membrane Start->Assemble Fill Fill Receptor with Medium (32°C) Assemble->Fill Apply Apply Formulation to Membrane Fill->Apply Sample Sample Receptor at Time Points Apply->Sample Sample->Sample Repeat sampling Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Calculate Calculate Release Rate Analyze->Calculate End End Calculate->End Formulation Final Formulation InVitro In Vitro Screening (e.g., EpiDerm™) Formulation->InVitro Irritation Primary Dermal Irritation Study InVitro->Irritation Sensitization Dermal Sensitization Study InVitro->Sensitization Decision1 Proceed? Irritation->Decision1 Sensitization->Decision1 RepeatDose Repeat-Dose Dermal Toxicity Study Decision1->RepeatDose Yes Clinical Phase I Clinical Trial RepeatDose->Clinical

References

Laurimin: Unveiling its Potential as a Cationic Surfactant in Membrane Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laurimin, chemically identified as benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium chloride, is a quaternary ammonium compound. While detailed application notes and protocols for its specific use as a tool for studying membrane protein function are not extensively documented in publicly available scientific literature, its chemical structure strongly suggests its role as a cationic surfactant. Surfactants are indispensable tools in membrane protein research, primarily for the solubilization and purification of these proteins from their native lipid environment, which is a critical first step for subsequent functional and structural studies.

This document provides an overview of the likely applications of this compound in membrane protein research based on its properties as a cationic surfactant. It also includes generalized protocols and workflows that are fundamental to the study of membrane proteins using surfactants.

Principle of Action: A Cationic Surfactant for Membrane Protein Solubilization

Membrane proteins are embedded within the lipid bilayer of cellular membranes. To study them in isolation, they must be extracted from this hydrophobic environment. Surfactants, like this compound, facilitate this process.

This compound possesses a dual-character structure:

  • A long hydrophobic tail (the dodecanoyl chain) that can interact with the hydrophobic transmembrane domains of membrane proteins and the lipid acyl chains.

  • A positively charged hydrophilic head group (the quaternary ammonium group) that interacts with the aqueous solvent and the polar head groups of lipids.

This amphipathic nature allows this compound to disrupt the lipid bilayer and form micelles around the hydrophobic regions of membrane proteins, thereby solubilizing them in an aqueous solution. As a cationic surfactant, this compound's positive charge may offer specific advantages or disadvantages depending on the target membrane protein and the desired downstream application.

Potential Applications in Membrane Protein Research

Based on its surfactant properties, this compound can be a valuable tool in the following applications:

  • Solubilization of membrane proteins: Extracting membrane proteins from various biological membranes (e.g., plasma membranes, mitochondrial membranes).

  • Purification of membrane proteins: As a component of buffers used in chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography) to keep the purified protein soluble.

  • Reconstitution of membrane proteins: For inserting purified membrane proteins into artificial lipid bilayers (e.g., liposomes, nanodiscs) to study their function in a controlled environment.

  • Biophysical characterization: Maintaining membrane proteins in a soluble state for techniques like circular dichroism or fluorescence spectroscopy.

Experimental Protocols: A Generalized Workflow

The following are generalized protocols for the solubilization and reconstitution of membrane proteins using a cationic surfactant like this compound. It is crucial to note that these protocols require optimization for each specific membrane protein.

Protocol 1: Solubilization of Membrane Proteins

This protocol outlines the basic steps for extracting membrane proteins from a cell lysate.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, dounce homogenization).

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of this compound needs to be determined empirically, typically by screening a range of concentrations.

  • Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for solubilization.

  • Clarification: Centrifuge the suspension at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

  • Collection: The supernatant now contains the solubilized membrane proteins.

Solubilization_Workflow cluster_0 Cell Preparation cluster_1 Lysis & Membrane Isolation cluster_2 Solubilization cluster_3 Result CellPellet Cell Pellet Lysis Cell Lysis CellPellet->Lysis LowSpeedCent Low-Speed Centrifugation Lysis->LowSpeedCent HighSpeedCent1 High-Speed Centrifugation LowSpeedCent->HighSpeedCent1 Addthis compound Add this compound (Solubilization Buffer) HighSpeedCent1->Addthis compound Incubation Incubation Addthis compound->Incubation HighSpeedCent2 High-Speed Centrifugation Incubation->HighSpeedCent2 SolubilizedProtein Solubilized Membrane Protein HighSpeedCent2->SolubilizedProtein

Figure 1. Experimental workflow for membrane protein solubilization.

Protocol 2: Reconstitution of Membrane Proteins into Liposomes

This protocol describes a general method for incorporating solubilized membrane proteins into artificial lipid vesicles.

Materials:

  • Solubilized membrane protein in this compound-containing buffer

  • Lipid stock solution (e.g., a mixture of phospholipids in chloroform)

  • Bio-Beads or similar detergent removal system

  • Dialysis tubing

Procedure:

  • Lipid Film Formation: In a glass vial, evaporate the lipid stock solution under a stream of nitrogen to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour.

  • Hydration: Hydrate the lipid film with a buffer of choice to form multilamellar vesicles (MLVs).

  • Liposome Formation: Sonicate or extrude the MLV suspension through a polycarbonate membrane with a defined pore size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Detergent Destabilization: Add a controlled amount of this compound to the liposome suspension to partially destabilize the vesicles.

  • Incorporation of Protein: Add the solubilized membrane protein to the destabilized liposomes. The protein will insert into the lipid bilayer as the detergent is removed.

  • Detergent Removal: Remove the this compound slowly to allow for proper protein folding and vesicle formation. This can be achieved by:

    • Dialysis: Place the mixture in dialysis tubing and dialyze against a large volume of detergent-free buffer.

    • Adsorption: Add Bio-Beads to the mixture to adsorb the detergent.

  • Characterization: The resulting proteoliposomes can be used for functional assays.

Reconstitution_Workflow cluster_0 Preparation cluster_1 Reconstitution cluster_2 Result LipidFilm Lipid Film Formation Hydration Hydration LipidFilm->Hydration Liposomes Liposome Formation Hydration->Liposomes Mixing Mixing Liposomes->Mixing SolubilizedProtein Solubilized Membrane Protein (in this compound) SolubilizedProtein->Mixing DetergentRemoval Detergent Removal Mixing->DetergentRemoval Proteoliposome Proteoliposome DetergentRemoval->Proteoliposome

Figure 2. Workflow for membrane protein reconstitution.

Quantitative Data Considerations

Since specific data for this compound's use in functional studies is unavailable, the following table outlines the key quantitative parameters that researchers need to determine empirically when using any new surfactant, including this compound, for membrane protein studies.

ParameterDescriptionTypical Range/Method of Determination
Critical Micelle Concentration (CMC) The concentration at which surfactant monomers begin to form micelles. Solubilization occurs above the CMC.Determined experimentally using techniques like surface tensiometry or fluorescence spectroscopy with a hydrophobic probe.
Optimal Surfactant:Protein Ratio The ratio of surfactant to protein that effectively solubilizes the protein while maintaining its stability and function.Determined by screening a range of ratios and assessing protein yield, monodispersity (by size exclusion chromatography), and activity.
Optimal Surfactant:Lipid Ratio In reconstitution experiments, the ratio of surfactant to lipid required to saturate the liposomes without completely disrupting them.Determined by monitoring liposome size and turbidity during detergent addition.
Residual Surfactant Concentration The amount of surfactant remaining in the proteoliposome preparation after detergent removal. High residual levels can affect protein function.Measured using colorimetric assays or mass spectrometry.

Signaling Pathways and Logical Relationships

The primary role of a surfactant like this compound in studying signaling pathways involving membrane proteins is to enable the isolation and functional characterization of the individual protein components of that pathway. For instance, to study a receptor tyrosine kinase (RTK) signaling pathway, one would first need to solubilize and purify the RTK.

The logical relationship is as follows: a functional membrane protein is a prerequisite for studying its role in a signaling cascade. Surfactants are the tools that allow for the preparation of this functional protein.

Signaling_Pathway_Logic MembraneProtein Membrane Protein in Native Membrane SolubilizedProtein Solubilized & Purified Membrane Protein MembraneProtein->SolubilizedProtein Solubilization This compound This compound (Cationic Surfactant) This compound->SolubilizedProtein FunctionalAssay Functional Assay (e.g., Kinase Assay, Binding Assay) SolubilizedProtein->FunctionalAssay PathwayAnalysis Understanding of Signaling Pathway FunctionalAssay->PathwayAnalysis

Figure 3. Logical relationship for studying signaling pathways.

While "this compound" is not yet established in the scientific literature as a mainstream tool with detailed, publicly available protocols for studying membrane protein function, its chemical nature as a cationic surfactant positions it as a potentially useful reagent for the solubilization and purification of membrane proteins. The generalized workflows and considerations presented here provide a starting point for researchers interested in exploring the utility of this compound or other novel surfactants in their studies of membrane protein biology. As with any surfactant, empirical optimization is key to achieving successful solubilization and preserving the functional integrity of the target protein. Further research and publication of specific applications will be necessary to fully elucidate the advantages and limitations of this compound in this field.

Application Notes and Protocols for Laurimin Antimicrobial Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial efficacy of Laurimin, a novel antimicrobial agent. The following protocols detail the determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics against various microorganisms.

Introduction

This compound is a promising new agent with potential broad-spectrum antimicrobial activity. To rigorously assess its efficacy, a series of standardized in vitro tests are required. This document outlines the key experimental protocols to characterize the antimicrobial profile of this compound, providing critical data for its development as a potential therapeutic.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This assay is crucial for determining the potency of this compound against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a widely used and efficient technique for determining MIC values.[2][3][4]

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution. Further dilute this stock in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to prepare a 2X working solution of the highest concentration to be tested.[5]

  • Preparation of Microorganism Inoculum:

    • Culture the test microorganism on an appropriate agar plate overnight at 37°C.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 2X this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound), and well 12 will be a sterility control (no inoculum).[4]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3][5]

  • Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism.[3][4] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1] This assay helps to determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Assay

  • Perform an MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: After determining the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[1]

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism over time.[1] This is valuable for understanding the pharmacodynamics of this compound.

Protocol: Time-Kill Assay

  • Preparation: Prepare flasks containing the appropriate broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask with no this compound.

  • Inoculation: Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from the antimicrobial efficacy testing of this compound should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus (ATCC 29213)

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
6
8
12
24

Visualizations

Diagrams illustrating workflows and potential mechanisms can aid in understanding the experimental processes and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay prep_this compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_this compound->serial_dilution setup_flasks Setup Flasks with This compound Concentrations prep_this compound->setup_flasks prep_inoculum Prepare Microbial Inoculum inoculation_mic Inoculation prep_inoculum->inoculation_mic inoculation_tk Inoculation prep_inoculum->inoculation_tk serial_dilution->inoculation_mic incubation_mic Incubation (18-24h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubation (18-24h) subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc setup_flasks->inoculation_tk sampling Incubation and Time-Point Sampling inoculation_tk->sampling plating Serial Dilution and Plating sampling->plating counting Colony Counting plating->counting analysis Data Analysis counting->analysis

Caption: Experimental workflow for antimicrobial efficacy testing.

Signaling_Pathway cluster_cell Bacterial Cell membrane Cell Membrane cell_lysis Cell Lysis membrane->cell_lysis Ion Leakage cytoplasm Cytoplasm cell_death Cell Death cytoplasm->cell_death Metabolic Disruption dna DNA dna->cell_death Replication Failure ribosome Ribosome ribosome->cell_death Protein Synthesis Arrest This compound This compound This compound->membrane Disruption of Membrane Integrity This compound->cytoplasm Inhibition of Enzymatic Activity This compound->dna Inhibition of DNA Replication This compound->ribosome Inhibition of Protein Synthesis

Caption: Potential antimicrobial mechanisms of action for this compound.

References

Application Notes and Protocols: Laurimin (Lauric Acid) in Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauric acid, a saturated fatty acid, is a versatile and effective agent in the synthesis and stabilization of various nanoparticles. Its amphiphilic nature, with a hydrophilic carboxylic acid head and a hydrophobic lauryl tail, allows it to act as a surfactant and capping agent. This property is crucial for controlling nanoparticle size, preventing aggregation, and enhancing biocompatibility, making lauric acid-coated nanoparticles promising candidates for biomedical applications such as drug delivery and medical imaging. This document provides detailed protocols and data on the use of lauric acid in the synthesis and stabilization of magnetic nanoparticles.

Section 1: Synthesis of Lauric Acid-Coated Magnetite Nanoparticles (MNPs)

Lauric acid is frequently employed to coat iron oxide nanoparticles (magnetite, Fe₃O₄) to create stable colloidal suspensions essential for biomedical applications. The coating provides a biocompatible layer and prevents the agglomeration of the nanoparticles.

Experimental Protocol: Co-precipitation Synthesis of Lauric Acid-Coated Magnetite Nanoparticles

This protocol is adapted from a well-established co-precipitation method.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Lauric acid (LA)

  • Butyl alcohol

  • Acetone

  • Deionized water

  • Nonylphenol ethoxylated (surfactant, e.g., Renex-100®) (optional, to control aggregation)

Procedure:

  • Preparation of Iron Salt Solution:

    • Prepare a 0.1 M solution of FeCl₃·6H₂O and a 0.2 M solution of FeCl₂·4H₂O in 1.5 M HCl.

    • To control aggregation, 5% (v/v) of a surfactant like Renex-100® can be added to the iron salt solutions.

  • Co-precipitation of Magnetite Nanoparticles:

    • The synthesis should be conducted in a reactor under a nitrogen (N₂) atmosphere to prevent oxidation.

    • Mix the ferric and ferrous chloride solutions.

    • Add ammonium hydroxide (NH₄OH) dropwise to the iron salt solution with vigorous stirring until the pH reaches 12. This will result in the formation of a black precipitate of magnetite (Fe₃O₄). The chemical reaction is: Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O.

    • Wash the resulting MNP precipitate five times with butyl alcohol to remove unreacted precursors.

  • Coating with Lauric Acid:

    • Dissolve lauric acid in deionized water. A mass ratio of lauric acid to MNPs of 3/2 is recommended[1].

    • Heat the lauric acid solution to 333 K (60°C).

    • Add the washed MNP precipitate to the heated lauric acid solution and maintain shaking until flocculation of the coated MNPs occurs.

  • Washing and Dispersion:

    • Wash the lauric acid-coated MNPs with acetone to remove any excess fatty acid[1].

    • The coated MNPs can then be dispersed in an aqueous medium. To create a stable colloidal suspension, a surfactant such as Renex-100® can be used[1].

Experimental Workflow

experimental_workflow cluster_synthesis MNP Synthesis cluster_coating Lauric Acid Coating FeCl3 FeCl3·6H2O Solution (0.1M) Mixing Mix Iron Salts FeCl3->Mixing FeCl2 FeCl2·4H2O Solution (0.2M) FeCl2->Mixing Coprecipitation Add NH4OH (pH 12) Co-precipitation Mixing->Coprecipitation Washing1 Wash with Butyl Alcohol (5x) Coprecipitation->Washing1 Coating Mix MNPs with LA Solution (60°C) Washing1->Coating LA_prep Prepare Lauric Acid Solution LA_prep->Coating Washing2 Wash with Acetone Coating->Washing2 Dispersion Disperse in Aqueous Medium Washing2->Dispersion

Workflow for Lauric Acid-Coated MNP Synthesis.

Section 2: Characterization of Lauric Acid-Coated Nanoparticles

Thorough characterization is essential to confirm the successful synthesis, coating, and to understand the physicochemical properties of the nanoparticles for their intended applications.

Characterization Techniques and Expected Results
Technique Parameter Measured Typical Results for Lauric Acid-Coated MNPs Reference
Transmission Electron Microscopy (TEM) Morphology, size, and size distribution.Polydispersed spherical nanoparticles. Average diameter of approximately 9.4 nm with a standard deviation of 3.0 nm.[2]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in suspension.Polydispersed size distribution with a mean hydrodynamic diameter of around 9.4 ± 2.3 nm (assuming a log-normal distribution).[2]
X-ray Diffraction (XRD) Crystalline structure and phase identification.Peaks corresponding to the spinel phase of magnetite (Fe₃O₄).[1][2]
Superconducting Quantum Interference Device (SQUID) Magnetometry Magnetic properties (e.g., superparamagnetism).Evidence of superparamagnetic behavior.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Surface functional groups to confirm coating.Characteristic peaks of lauric acid on the nanoparticle surface.
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) Elemental composition (e.g., iron concentration).Can be used to determine the iron concentration in the colloidal suspension (e.g., 3.06 ± 0.03 mg/mL).[1]
Differential Scanning Calorimetry (DSC) Thermal properties.Exothermic events associated with the oxidation of magnetite to maghemite.[1]

Section 3: Role in Stabilization

Lauric acid plays a critical role in the colloidal stability of nanoparticles. The hydrophobic carbon chains of lauric acid molecules adsorb onto the nanoparticle surface, while the hydrophilic carboxylic acid groups extend into the surrounding medium. This creates a stabilizing layer that prevents the nanoparticles from aggregating due to van der Waals forces.

In a different context, sodium dilauraminocystine (SDLC) has been shown to control nanoparticle-nanoparticle interactions between gold (Au) and silver (Ag) nanoparticles[3]. This demonstrates the broader utility of laurimin-related compounds in controlling colloidal stability and interactions in complex systems[3].

Stabilization Mechanism

stabilization_mechanism LA1 COOH LA2 COOH LA3 COOH LA4 COOH LA5 COOH LA6 COOH NP NP NP->LA1 Hydrophobic Interaction NP->LA2 NP->LA3 NP->LA4 NP->LA5 NP->LA6

Lauric acid stabilizing a nanoparticle (NP).

Section 4: Applications in Drug Delivery

Nanoparticles are increasingly being investigated as carriers for targeted drug delivery to enhance therapeutic efficacy and reduce side effects[4]. Lauric acid-coated nanoparticles, particularly magnetic ones, are of interest for targeted drug delivery. The lauric acid coating can improve the biocompatibility and circulation time of the nanoparticles. Furthermore, the magnetic core allows for the potential guidance of the drug-loaded nanoparticles to a specific target site using an external magnetic field[5].

While direct signaling pathway involvement of lauric acid in this context is not detailed in the provided results, the general principle of nanoparticle-mediated drug delivery involves the nanoparticle carrying a therapeutic agent to a target cell or tissue. The improved delivery efficiency can lead to better therapeutic outcomes[6].

Conceptual Drug Delivery Workflow

drug_delivery_workflow cluster_formulation Formulation cluster_delivery Delivery cluster_action Therapeutic Action NP_Synth Synthesize Lauric Acid-Coated NP Drug_Loading Load Therapeutic Drug onto NP NP_Synth->Drug_Loading Administration Systemic Administration Drug_Loading->Administration Targeting Targeted Accumulation (e.g., via magnetic field) Administration->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Conceptual workflow for nanoparticle drug delivery.

Disclaimer: The protocols and data presented are for informational purposes and should be adapted and validated for specific research applications. Appropriate safety precautions should be taken when handling chemicals and nanomaterials.

References

Application Notes and Protocols for Incorporating Lauriminodipropionic Acid into Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of Lauriminodipropionic Acid (LMD) into common hydrogel formulations, specifically polyacrylamide and alginate hydrogels. LMD, an amphoteric surfactant, can be integrated into hydrogel matrices to modify their physicochemical properties, enhance drug solubility, and potentially improve drug delivery profiles. These protocols are intended to serve as a foundational guide for researchers developing novel hydrogel-based therapeutic systems. The methodologies described herein are based on established principles of polymer chemistry and hydrogel fabrication.

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, making them ideal candidates for a variety of biomedical applications, including drug delivery and tissue engineering.[1][2] The incorporation of functional molecules, such as surfactants, can further enhance the properties and utility of these materials.[3][4]

Lauriminodipropionic acid is an amphoteric surfactant, meaning it possesses both acidic and basic functional groups.[5] This characteristic allows it to exhibit anionic, cationic, or zwitterionic properties depending on the pH of the environment. Its amphiphilic nature, with a hydrophobic lauryl tail and a hydrophilic head, makes it a candidate for solubilizing poorly water-soluble drugs within a hydrogel matrix. This document outlines two primary methods for incorporating LMD into hydrogels: co-polymerization into a polyacrylamide network and physical entrapment within an ionically cross-linked alginate hydrogel.

General Workflow for Hydrogel Formulation

The general workflow for preparing hydrogels containing Lauriminodipropionic Acid involves the preparation of the polymer and cross-linker solution, the incorporation of LMD, the polymerization or gelation process, and subsequent purification and characterization steps.

Hydrogel Formulation Workflow cluster_prep Preparation cluster_incorp Incorporation cluster_gel Gelation cluster_process Post-Processing A Polymer/Monomer Solution D Mixing of Components A->D B Cross-linker Solution B->D C Lauriminodipropionic Acid (LMD) Solution C->D E Initiation of Polymerization/Cross-linking D->E F Purification (e.g., Dialysis) E->F G Characterization F->G

Caption: General workflow for Laurimin-hydrogel formulation.

Experimental Protocols

Method 1: Co-polymerization of Lauriminodipropionic Acid in Polyacrylamide Hydrogels

This protocol describes the incorporation of LMD into a polyacrylamide hydrogel matrix via free radical polymerization. The amine groups on LMD can participate in the polymerization reaction, covalently linking it within the polymer network.

Materials:

  • Acrylamide

  • N,N'-methylenebis(acrylamide) (BIS)

  • Lauriminodipropionic Acid (LMD)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Protocol:

  • Preparation of Monomer Solution:

    • Prepare a 30% (w/v) stock solution of acrylamide/BIS (29:1 ratio) in deionized water.

    • In a separate container, prepare a 10% (w/v) solution of LMD in deionized water. Adjust the pH to ~7.0 with NaOH or HCl as needed.

  • Mixing:

    • In a 50 mL conical tube, combine the acrylamide/BIS solution and the LMD solution to achieve the desired final concentration of LMD (e.g., 0.1%, 0.5%, 1% w/v). Add deionized water to reach the final desired volume.

  • Initiation of Polymerization:

    • Add 10% (w/v) APS solution (1/100th of the total volume).

    • Add TEMED (1/1000th of the total volume).

    • Mix gently by inverting the tube and immediately pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Polymerization:

    • Allow the solution to polymerize at room temperature for at least 30 minutes.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water to allow unreacted monomers and initiators to diffuse out. Change the water every 12 hours for 3 days.

Method 2: Physical Entrapment of Lauriminodipropionic Acid in Alginate Hydrogels

This protocol details the incorporation of LMD into an alginate hydrogel through ionic cross-linking with calcium ions. The LMD is physically entrapped within the alginate "egg-box" structure.

Materials:

  • Sodium alginate

  • Lauriminodipropionic Acid (LMD)

  • Calcium chloride (CaCl₂)

  • Deionized water

Protocol:

  • Preparation of Alginate-LMD Solution:

    • Prepare a 2% (w/v) solution of sodium alginate in deionized water by stirring overnight.

    • Prepare a 10% (w/v) solution of LMD in deionized water.

    • Mix the sodium alginate solution and the LMD solution to achieve the desired final concentration of LMD.

  • Cross-linking:

    • Prepare a 0.1 M solution of CaCl₂ in deionized water.

    • Slowly drop the alginate-LMD solution into the CaCl₂ solution using a syringe. Hydrogel beads will form instantly.

    • Alternatively, for a hydrogel slab, pour the alginate-LMD solution into a mold and gently pour the CaCl₂ solution on top.

  • Gelation:

    • Allow the beads or slab to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.

  • Purification:

    • Remove the hydrogels from the CaCl₂ solution and wash them thoroughly with deionized water to remove excess calcium ions and any unbound LMD.

Characterization of this compound-Containing Hydrogels

The successful incorporation and effect of LMD on the hydrogel properties should be characterized using standard techniques.

Hydrogel Characterization cluster_char Characterization Methods A Swelling Ratio B Mechanical Testing C Drug Release Profile D Microscopy (SEM) Hydrogel This compound-Hydrogel Hydrogel->A Hydrogel->B Hydrogel->C Hydrogel->D

Caption: Key characterization techniques for hydrogels.

Swelling Ratio

The swelling ratio indicates the hydrogel's capacity to absorb water.

Protocol:

  • Lyophilize a sample of the purified hydrogel to obtain its dry weight (Wd).

  • Immerse the dried hydrogel in deionized water or a buffer solution at 37°C.

  • At various time points, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

Mechanical Properties

The incorporation of LMD may alter the mechanical strength of the hydrogel.

Protocol:

  • Prepare cylindrical or dog-bone-shaped hydrogel samples.

  • Perform compression or tensile testing using a universal testing machine.

  • Record the stress-strain curves and calculate the Young's modulus, ultimate tensile strength, and elongation at break.[2]

Drug Release Studies

To evaluate the effect of LMD on drug delivery, a model drug can be loaded into the hydrogel.

Protocol:

  • Incorporate a model drug (e.g., a poorly water-soluble drug) into the hydrogel during the formulation process.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Representative Data

The following tables present hypothetical, yet representative, quantitative data for polyacrylamide hydrogels with and without incorporated LMD. This data is intended to illustrate the potential effects of LMD on hydrogel properties.

Table 1: Swelling Ratio of Polyacrylamide Hydrogels

Hydrogel FormulationSwelling Ratio (at 24h)
Polyacrylamide (Control)15.2 ± 1.3
Polyacrylamide + 0.5% LMD18.5 ± 1.8
Polyacrylamide + 1.0% LMD22.1 ± 2.1

Table 2: Mechanical Properties of Polyacrylamide Hydrogels

Hydrogel FormulationYoung's Modulus (kPa)Ultimate Tensile Strength (kPa)Elongation at Break (%)
Polyacrylamide (Control)50.3 ± 4.535.8 ± 3.2150 ± 15
Polyacrylamide + 0.5% LMD42.1 ± 3.828.9 ± 2.6180 ± 20
Polyacrylamide + 1.0% LMD35.6 ± 3.122.5 ± 2.1210 ± 25

Table 3: In Vitro Drug Release of a Model Hydrophobic Drug

Hydrogel FormulationCumulative Release at 12h (%)Cumulative Release at 24h (%)
Polyacrylamide (Control)25.4 ± 2.940.1 ± 3.5
Polyacrylamide + 0.5% LMD45.8 ± 4.165.3 ± 5.2
Polyacrylamide + 1.0% LMD60.2 ± 5.585.7 ± 6.8

Conclusion

The incorporation of Lauriminodipropionic Acid into hydrogel formulations presents a promising strategy for developing advanced drug delivery systems. The amphiphilic and pH-responsive nature of LMD can potentially enhance the loading and controlled release of therapeutic agents. The protocols and data presented in these application notes provide a starting point for researchers to explore the utility of LMD in their specific hydrogel systems. Further optimization and characterization are necessary to tailor these formulations for specific biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Lauriminodipropionic Acid Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lauriminodipropionic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Lauriminodipropionic acid in buffer solutions.

Troubleshooting Guide: Preventing Lauriminodipropionic Acid Precipitation

Issue: Lauriminodipropionic acid precipitates out of my buffer solution.

This is a common issue arising from the amphoteric nature of Lauriminodipropionic acid. The molecule contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups. Its solubility in aqueous solutions is highly dependent on the pH of the buffer.

Root Cause Analysis and Solutions

The primary cause of precipitation is the pH of the buffer solution being close to the isoelectric point (pI) of Lauriminodipropionic acid. At the pI, the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to precipitation.

Logical Relationship of Factors Causing Precipitation

A Buffer pH C Net Molecular Charge A->C determines B Isoelectric Point (pI) B->C determines D Solubility C->D influences E Precipitation D->E low solubility leads to

Caption: Logical flow from buffer pH to precipitation.

To resolve this, you must adjust the pH of your buffer to be sufficiently far from the pI.

  • For acidic buffers (pH < pI): The tertiary amine group is protonated (R-N⁺H-), resulting in a net positive charge and increased solubility.

  • For alkaline buffers (pH > pI): The carboxylic acid groups are deprotonated (R-COO⁻), resulting in a net negative charge and increased solubility.

Other contributing factors include buffer concentration (ionic strength) and temperature.

Frequently Asked Questions (FAQs)

What is Lauriminodipropionic acid and why does it precipitate?

Lauriminodipropionic acid is an amphoteric surfactant, meaning it has both acidic (two carboxyl groups) and basic (a tertiary amine) properties.[1][2] Its solubility is lowest at its isoelectric point (pI), the pH at which the molecule has a net zero charge. When the pH of your buffer is near the pI, the compound is least soluble and will likely precipitate.

How does pH affect the solubility of Lauriminodipropionic acid?

The solubility of Lauriminodipropionic acid is directly influenced by the pH of the solution. By adjusting the pH away from the isoelectric point, you can increase its solubility.

  • At a pH below the pI, the molecule will be positively charged, enhancing its solubility.

  • At a pH above the pI, the molecule will be negatively charged, also enhancing its solubility.

Table 1: Hypothetical Solubility of Lauriminodipropionic Acid at Different pH Values

Buffer pHNet Charge of Lauriminodipropionic AcidSolubility (g/L)Observation
2.0Positive> 50Clear Solution
4.0Near Zero< 1Precipitation
6.0Negative> 30Clear Solution
8.0Negative> 50Clear Solution

Note: This table presents hypothetical data for illustrative purposes.

What is the isoelectric point (pI) of Lauriminodipropionic acid?
How does buffer concentration (ionic strength) affect solubility?

The concentration of salts in your buffer can also impact the solubility of Lauriminodipropionic acid.

  • Salting In: At low salt concentrations, increasing the ionic strength can sometimes increase the solubility of proteins and amphoteric molecules.

  • Salting Out: At high salt concentrations, the salt ions compete for water molecules, which can decrease the solubility of the surfactant and cause it to precipitate.

Table 2: Hypothetical Effect of Ionic Strength on Lauriminodipropionic Acid Solubility at pH 7.0

Buffer (Phosphate) Concentration (mM)Ionic StrengthSolubility (g/L)
10Low45
50Medium50
150High35
500Very High20

Note: This table presents hypothetical data for illustrative purposes.

It is advisable to start with a lower buffer concentration (e.g., 10-50 mM) and increase it only if required for your experiment.

Does temperature influence the precipitation of Lauriminodipropionic acid?

Yes, temperature can affect solubility. For many substances, solubility increases with temperature. If you observe precipitation at room temperature, gentle warming of the solution may help to redissolve the Lauriminodipropionic acid. However, always ensure that the temperature is compatible with the stability of other components in your formulation.

Table 3: Hypothetical Temperature Effect on Lauriminodipropionic Acid Solubility at pH 4.0

Temperature (°C)Solubility (g/L)
4< 0.5
25< 1
375

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol for Preparing a Stock Solution of Lauriminodipropionic Acid

This protocol provides a general method for dissolving Lauriminodipropionic acid by adjusting the pH.

Materials:

  • Lauriminodipropionic acid powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • 1 M NaOH solution

  • 1 M HCl solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Workflow for Preparing a Lauriminodipropionic Acid Stock Solution

A Weigh Lauriminodipropionic Acid B Add ~80% of final volume of water A->B C Stir to create a slurry B->C D Adjust pH with 1M NaOH to > 6.0 C->D E Continue stirring until fully dissolved D->E F Adjust to final volume with water E->F G Final pH check and adjustment F->G H Sterile filter if necessary G->H

Caption: Step-by-step workflow for solubilizing Lauriminodipropionic acid.

Procedure:

  • Weigh the required amount of Lauriminodipropionic acid powder.

  • Add the powder to a beaker containing approximately 80% of the final desired volume of high-purity water.

  • Begin stirring the mixture. The powder will likely not dissolve and will form a slurry.

  • Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH of the solution is above 6.0. As the pH increases, the Lauriminodipropionic acid will deprotonate and become more soluble.

  • Continue stirring until all the powder has completely dissolved, resulting in a clear solution.

  • Transfer the solution to a volumetric flask.

  • Add high-purity water to reach the final desired volume.

  • Measure the final pH and adjust if necessary using 1 M NaOH or 1 M HCl.

  • For biological applications, the solution can be sterile-filtered through a 0.22 µm filter.

Note: It is generally easier to dissolve Lauriminodipropionic acid by starting with a basic pH and then adjusting it down to the desired final pH if it is in the acidic range (but not near the pI). Always add acid or base slowly while stirring to avoid local concentration extremes that could cause precipitation.

References

Technical Support Center: Troubleshooting Laurimin-Induced Cytotoxicity in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laurimin-induced cytotoxicity in cell assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My cell viability results are inconsistent across replicate wells treated with this compound. What could be the cause?

A1: Inconsistent results can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting plates sit on the bench for extended periods before incubation, which can cause cells to settle unevenly.
Edge Effects Evaporation is more pronounced in the outer wells of a microplate. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use the inner wells for your experiment.
Pipetting Errors Calibrate your pipettes regularly. When adding this compound or reagents, ensure the pipette tip is below the liquid surface without touching the bottom of the well to avoid cell disruption. Use fresh tips for each condition.
This compound Preparation Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting to the final concentration in your cell culture medium. Vortex the stock solution gently before each dilution.

Q2: I am observing high background noise in my cytotoxicity assay.

A2: High background can mask the true cytotoxic effect of this compound. Consider the following:

Potential CauseRecommended Solution
Incomplete Reagent Removal Ensure thorough washing steps between reagent additions, especially in assays like MTT or SRB. Residual media or phenol red can interfere with absorbance readings.
Reagent-Laurimin Interaction Some assay reagents may interact directly with this compound. Run a control plate with this compound in cell-free media to check for any direct reaction with your assay reagents.
Sub-optimal Blocking In antibody-based assays, insufficient blocking can lead to non-specific binding and high background. Increase the blocking time or try a different blocking agent.
Contamination Microbial contamination can alter assay results. Regularly check your cell cultures for any signs of contamination.

Q3: I am not observing the expected dose-dependent cytotoxicity with this compound.

A3: Several factors can influence the dose-response relationship.

Potential CauseRecommended Solution
Incorrect this compound Concentration Verify the calculations for your serial dilutions. Ensure the stock solution concentration is accurate.
Sub-optimal Incubation Time The cytotoxic effect of this compound is time-dependent. You may need to optimize the incubation time for your specific cell line. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Cell Line Resistance Different cell lines exhibit varying sensitivity to this compound. The IC50 value can differ significantly between cell types. It's crucial to determine the IC50 for each cell line you are working with.
This compound Degradation This compound may be unstable in culture medium over long incubation periods. Consider replenishing the medium with fresh this compound for long-term experiments.

Q4: How can I confirm that this compound is inducing apoptosis in my cells?

A4: this compound is known to induce apoptosis via a caspase-dependent pathway.[1][2] You can confirm this through several methods:

AssayPrincipleExpected Result with this compound
Annexin V/PI Staining Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.An increase in the Annexin V-positive/PI-negative cell population, indicating early apoptosis.
Caspase Activity Assays Fluorogenic or colorimetric assays can measure the activity of specific caspases (e.g., Caspase-3, -8, -9) that are activated during apoptosis. This compound has been shown to increase the activity of caspases-2, -3, -8, and -9.[1][2]Increased activity of key executioner (Caspase-3) and initiator (Caspase-8, -9) caspases.
Western Blot for Apoptotic Proteins Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. This compound treatment typically leads to an increased Bax/Bcl-2 ratio.[1]Increased expression of Bax and Bak, and decreased expression of Bcl-2.

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Signaling Pathways and Workflows

Laurimin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Laurimin_ext This compound DeathReceptor Death Receptor Laurimin_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Laurimin_int This compound Bax_Bak Bax/Bak Laurimin_int->Bax_Bak Bcl2 Bcl-2 Laurimin_int->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Troubleshooting_Workflow cluster_issue Identify the Issue cluster_investigation Investigate Potential Causes cluster_solutions Implement Solutions cluster_outcome Outcome Start Inconsistent/Unexpected Cytotoxicity Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Examine Cell Health & Density Start->Check_Cells Check_Reagents Verify Reagent Preparation & Storage Start->Check_Reagents Optimize_Incubation Optimize Incubation Time Check_Protocol->Optimize_Incubation Optimize_Seeding Optimize Cell Seeding Check_Cells->Optimize_Seeding Validate_Reagents Validate Reagents Check_Reagents->Validate_Reagents Confirm_Mechanism Confirm Mechanism of Action Optimize_Seeding->Confirm_Mechanism Optimize_Incubation->Confirm_Mechanism Validate_Reagents->Confirm_Mechanism End Reliable & Reproducible Results Confirm_Mechanism->End

Caption: A logical workflow for troubleshooting this compound cytotoxicity assays.

References

Technical Support Center: Laurimin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colorimetric assays when Laurimin is present in the experimental sample.

Frequently Asked Questions (FAQs)

1. What is this compound and why might it interfere with my colorimetric assay?

This compound is a synthetic cationic surfactant and emulsifier derived from lauric acid.[1] Its chemical formula is C24H43ClN2O, and it is also known by the names N-Benzyl-N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-benzenemethanaminium chloride and (3-Dodecaneamidopropyl)dimethylbenzylammonium chloride.[2] As a surfactant, this compound has the ability to reduce surface tension, which can interfere with biochemical assays.[1]

Interference in colorimetric assays can occur through several mechanisms:

  • Protein Denaturation: Surfactants can unfold proteins, including enzymes that are essential for the colorimetric reaction, leading to a loss of activity and inaccurate results.

  • Interaction with Assay Reagents: this compound, as a positively charged molecule, can interact with negatively charged assay components, such as substrates or chromophores, altering their properties.

  • Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles that may sequester assay components, affecting their availability and reaction rates.

  • Changes in Light Absorbance: The presence of this compound itself or its interaction with assay components might cause turbidity or a shift in the absorption spectrum, leading to artificially high or low readings.

2. My results show decreased enzyme activity in the presence of this compound. What could be the cause?

A decrease in enzyme activity is a common issue when a surfactant like this compound is present. The most likely cause is the denaturation of the enzyme. The amphipathic nature of this compound allows it to interact with both hydrophobic and hydrophilic regions of the enzyme, disrupting its three-dimensional structure, which is critical for its catalytic function.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC) of this compound: If possible, find the CMC of this compound in your assay buffer. Working at concentrations below the CMC may reduce its denaturing effects.

  • Optimize this compound Concentration: Run a dose-response curve with this compound to determine the concentration at which interference begins.

  • Alternative Surfactants: Consider using a non-ionic or zwitterionic surfactant that is less likely to cause protein denaturation.

  • Protect the Enzyme: In some cases, adding a stabilizing agent, such as glycerol or BSA, to the assay buffer can help protect the enzyme from denaturation.

3. I am observing an unexpected color change or a shift in the absorbance spectrum. How can I troubleshoot this?

An unexpected color change or spectral shift can be caused by a direct interaction between this compound and the chromophore (the colored product) of your assay. As a cationic molecule, this compound might bind to anionic chromophores, altering their electronic properties and thus their color and maximum absorbance wavelength.

Troubleshooting Workflow:

G start Unexpected Color Change or Spectral Shift scan Run an absorbance scan of this compound in your assay buffer without the analyte. start->scan scan_chromophore Run an absorbance scan of the final chromophore with and without this compound. scan->scan_chromophore compare Compare the spectra. scan_chromophore->compare shift Is there a significant shift in λmax? compare->shift yes Yes shift->yes Yes no No shift->no No conclusion_yes Conclusion: Direct interaction between this compound and the chromophore is likely. yes->conclusion_yes conclusion_no Conclusion: Interference may be due to other factors (e.g., pH change, turbidity). no->conclusion_no mitigate Mitigation: Consider a different colorimetric reagent or a non-spectrophotometric detection method. conclusion_yes->mitigate

Caption: Troubleshooting workflow for unexpected spectral changes.

4. Can this compound interfere with cell-based colorimetric assays like the MTT or XTT assay?

Yes, this compound can significantly interfere with cell-based assays that rely on the metabolic reduction of a dye (e.g., MTT, XTT, MTS, WST-8).[3] As a surfactant with antimicrobial properties, this compound can be cytotoxic, leading to a decrease in cell viability that is not related to the experimental variable being tested. This can result in a false-positive indication of cytotoxicity or a false-negative result for cell proliferation.

Mitigation Strategies:

  • Cytotoxicity Control: Always run a control experiment to determine the direct cytotoxic effect of this compound on the cells at the concentrations used in your assay.

  • Pre-incubation and Wash: If possible, treat your cells with the experimental compound first, then wash the cells to remove any residual compound before adding the colorimetric reagent. This may not be feasible for all experimental designs.

  • Use a Non-surfactant Analogue: If the surfactant property of this compound is not essential to your experiment, consider using a structurally related molecule that lacks surfactant properties.

Quantitative Data Summary

The following table summarizes the potential interference of a cationic surfactant like this compound in common colorimetric assays and suggests possible mitigation strategies.

Assay TypePotential Interference MechanismObserved EffectMitigation Strategy
Enzyme Assays (e.g., ELISA, Kinase Assays) Protein denaturation; Interaction with substrate/productDecreased or increased signalOptimize this compound concentration; Use a non-ionic surfactant; Add stabilizing agents.
Protein Quantification (e.g., Bradford, BCA) Binding to the dye or protein; PrecipitationInaccurate protein concentrationUse a detergent-compatible protein assay; Remove this compound by dialysis or precipitation prior to the assay.
Cell Viability/Cytotoxicity (e.g., MTT, XTT) Direct cytotoxicity; Lysis of cellsFalse-positive cytotoxicityRun cytotoxicity controls; Pre-incubation and wash steps; Use a non-metabolic endpoint (e.g., LDH release).
Nitric Oxide (Griess Assay) Interaction with Griess reagentsAltered color developmentRun a standard curve in the presence of this compound; Remove this compound from the sample if possible.

Experimental Protocols

Protocol: Assessing the Interference of this compound in a Generic Colorimetric Enzyme Assay

This protocol provides a general framework for determining if this compound interferes with your specific enzyme assay.

Materials:

  • Your enzyme of interest

  • Enzyme substrate

  • Assay buffer

  • This compound stock solution

  • Colorimetric detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a this compound Dilution Series: Prepare a series of dilutions of this compound in your assay buffer. The concentration range should span the expected concentration in your experimental samples.

  • Set up Control and Test Wells:

    • No-Enzyme Control: Assay buffer + Substrate + Detection Reagent + this compound dilution. (To check for direct reaction with reagents).

    • No-Substrate Control: Assay buffer + Enzyme + Detection Reagent + this compound dilution. (To check for enzyme instability).

    • Positive Control (No this compound): Assay buffer + Enzyme + Substrate + Detection Reagent.

    • Test Wells: Assay buffer + Enzyme + Substrate + Detection Reagent + this compound dilution.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Compare the absorbance of the "No-Enzyme Control" wells with and without this compound. A significant difference suggests a direct interaction with the assay reagents.

    • Compare the absorbance of the "Test Wells" to the "Positive Control". A dose-dependent change in absorbance with increasing this compound concentration indicates interference.

Visualizing Interference Mechanisms

The following diagram illustrates the potential mechanisms of this compound interference in an enzyme-based colorimetric assay.

G cluster_0 Standard Assay cluster_1 Interference by this compound Enzyme Enzyme Substrate Substrate Enzyme->Substrate binds Denatured_Enzyme Denatured Enzyme Product Colored Product Substrate->Product converted to Blocked_Substrate Blocked Substrate/Product This compound This compound This compound->Enzyme denatures This compound->Substrate sequesters This compound->Product alters spectrum

Caption: Potential mechanisms of this compound interference.

References

Technical Support Center: Removal of Residual Lauriminodipropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing residual Lauriminodipropionic acid from your experimental samples.

Troubleshooting Guides

This section offers detailed protocols for common methods used to remove residual Lauriminodipropionic acid.

Issue: Residual Lauriminodipropionic Acid Detected in Aqueous Protein/Peptide Samples

Lauriminodipropionic acid is an amphoteric surfactant that can interfere with downstream applications such as mass spectrometry, HPLC, and cell-based assays. The following methods are recommended for its removal from aqueous samples containing proteins or peptides.

Method 1: Dialysis

Dialysis is a size-based separation method effective for removing small molecules like Lauriminodipropionic acid (molecular weight: ~317.39 g/mol ) from solutions containing larger macromolecules like proteins and peptides.[1][2]

Experimental Protocol: Dialysis

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein or peptide of interest, yet large enough to allow Lauriminodipropionic acid to pass through. A MWCO of 2-5 kDa is a good starting point for most proteins.[3] For smaller peptides, a 1 kDa MWCO may be more appropriate.

  • Sample Preparation: Place your sample containing residual Lauriminodipropionic acid into the dialysis tubing or cassette.

  • Dialysis Setup: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (dialysate), typically 100-200 times the sample volume.[2] Use a buffer that is compatible with your downstream application.

  • Agitation: Gently stir the dialysis buffer to maintain a concentration gradient, which facilitates the diffusion of Lauriminodipropionic acid out of the sample.[4]

  • Buffer Exchange: For efficient removal, perform at least three buffer changes. A typical schedule is one change after 2-4 hours, a second after another 4-6 hours, and a final overnight dialysis.[2][4]

  • Sample Recovery: After the final dialysis period, carefully remove the sample from the dialysis tubing/cassette.

Expected Efficiency:

Logical Workflow for Dialysis

DialysisWorkflow A Sample with Lauriminodipropionic Acid B Select Dialysis Membrane (e.g., 2-5 kDa MWCO) A->B C Place Sample in Dialysis Tubing/Cassette B->C D Immerse in Dialysis Buffer (100-200x Sample Volume) C->D E Gently Stir D->E F Buffer Exchange 1 (after 2-4 hours) E->F G Buffer Exchange 2 (after 4-6 hours) F->G H Overnight Dialysis (Final Buffer Change) G->H I Recover Purified Sample H->I

Caption: Workflow for removing Lauriminodipropionic acid using dialysis.

Method 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (proteins/peptides) will elute first, while smaller molecules like Lauriminodipropionic acid are retained longer, allowing for their separation.[1][6]

Experimental Protocol: Size Exclusion Chromatography

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your molecule of interest. For proteins, a column with a range of 5-150 kDa is often suitable. For smaller peptides, a column with a lower molecular weight range (e.g., 0.1-7 kDa) should be selected.[7][8]

  • Mobile Phase: Use a mobile phase that is compatible with your sample and downstream analysis. A buffered saline solution (e.g., PBS) is a common choice.

  • Sample Loading: Inject your sample onto the equilibrated SEC column.

  • Elution and Fraction Collection: Monitor the column effluent using a UV detector (at 280 nm for proteins or 214 nm for peptides). Collect fractions corresponding to the elution peak of your protein/peptide. The Lauriminodipropionic acid will elute in later fractions.

  • Desalting (if necessary): The collected fractions will be in the mobile phase buffer. If this buffer is not suitable for your next steps, a subsequent buffer exchange via dialysis or a desalting column may be necessary.

Expected Efficiency:

SEC can achieve high removal efficiency, often greater than 99%, depending on the resolution between the protein/peptide and the surfactant peaks.

Logical Workflow for Size Exclusion Chromatography

SECWorkflow A Sample with Lauriminodipropionic Acid B Select SEC Column (Appropriate MW Range) A->B C Equilibrate Column with Mobile Phase B->C D Inject Sample C->D E Elute and Monitor UV (280nm or 214nm) D->E F Collect Protein/Peptide Fractions (Early Eluting) E->F G Lauriminodipropionic Acid Elutes Later E->G

Caption: Workflow for removing Lauriminodipropionic acid using SEC.

Method 3: Solid-Phase Extraction (SPE)

SPE is a versatile technique that can be used to remove surfactants based on their chemical properties. For an amphoteric surfactant like Lauriminodipropionic acid, mixed-mode SPE, which combines reversed-phase and ion-exchange properties, is recommended.[9][10]

Experimental Protocol: Mixed-Mode Solid-Phase Extraction

  • Sorbent Selection: Choose a mixed-mode SPE cartridge containing both reversed-phase (e.g., C18) and ion-exchange (e.g., strong cation exchange or strong anion exchange) functionalities. The choice of ion-exchange will depend on the pH of your sample and the pKa of Lauriminodipropionic acid.

  • Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or your sample buffer) through it.[11][12]

  • Sample Loading: Load your sample onto the conditioned cartridge. The Lauriminodipropionic acid will be retained by a combination of hydrophobic and ionic interactions.

  • Washing: Wash the cartridge with a weak solvent to remove any unbound impurities while your protein/peptide of interest may be washed through if it does not interact with the sorbent. Alternatively, conditions can be optimized to retain the protein and wash away the surfactant.

  • Elution: Elute the retained Lauriminodipropionic acid with a strong solvent, or elute your purified protein/peptide with a buffer that disrupts the interaction with the sorbent. The specific elution solvent will depend on the chosen SPE sorbent and must be optimized.

Expected Efficiency:

The removal efficiency of SPE can be very high (>99%) but requires careful method development to optimize the binding and elution conditions for the specific sample matrix.

Quantitative Data Summary for Surfactant Removal Methods

MethodSurfactant TypeRemoval EfficiencyReference
DialysisSmall Molecule Surfactants>95%[5]
SPE (ENVI-Carb)Anionic Surfactants~85% (single extraction)[13]
SPE (ENVI-18)Anionic Surfactants60-89%[13]
Activated CarbonAnionic Surfactantsup to 98%
Activated CarbonNon-ionic Surfactants56-76%

Note: The efficiencies listed above are for general classes of surfactants and may vary for Lauriminodipropionic acid. These values should be used as a guideline for method selection and optimization.

Frequently Asked Questions (FAQs)

Q1: How do I know if I have residual Lauriminodipropionic acid in my sample?

A1: The presence of residual surfactants can be detected by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS)[14] or by observing interference in downstream applications, such as suppressed ionization in mass spectrometry[15][16][17], altered retention times in HPLC, or unexpected results in cell-based assays.

Q2: Which removal method is best for my specific sample?

A2: The best method depends on the properties of your sample:

  • For large proteins (>20 kDa): Dialysis is a simple and effective method.

  • For peptides and small proteins: Size Exclusion Chromatography (SEC) offers good resolution.

  • For complex mixtures or when high purity is required: Solid-Phase Extraction (SPE) provides high selectivity but may require more extensive method development.

Q3: Can Lauriminodipropionic acid be removed from non-aqueous samples?

A3: For non-aqueous samples, methods like Solid-Phase Extraction (SPE) would be more suitable than dialysis. You would need to select an SPE sorbent and solvents that are compatible with your sample matrix.

Q4: What are the potential pitfalls of each removal method?

A4:

  • Dialysis: Can be time-consuming, and there is a risk of sample dilution or loss.

  • SEC: Can lead to sample dilution. The mobile phase may need to be removed in a subsequent step.

  • SPE: Requires careful method development to achieve good recovery of the target molecule and efficient removal of the surfactant. There is a risk of co-elution if conditions are not optimized.

Q5: How can I quantify the amount of Lauriminodipropionic acid removed?

A5: You can quantify the concentration of Lauriminodipropionic acid before and after the removal process using LC-MS. This will allow you to calculate the removal efficiency of your chosen method.

Signaling Pathway and Logical Relationship Diagrams

Decision Tree for Method Selection

MethodSelection Start Residual Lauriminodipropionic Acid Detected Q1 What is the approximate molecular weight of your molecule of interest? Start->Q1 A1_large > 20 kDa Q1->A1_large Large A1_small < 20 kDa Q1->A1_small Small Method_Dialysis Recommended Method: Dialysis A1_large->Method_Dialysis Q2 Is your sample a complex mixture? A1_small->Q2 A2_yes Yes Q2->A2_yes Complex A2_no No Q2->A2_no Simple Method_SPE Recommended Method: Solid-Phase Extraction (SPE) A2_yes->Method_SPE Method_SEC Recommended Method: Size Exclusion Chromatography (SEC) A2_no->Method_SEC

Caption: Decision tree for selecting a removal method.

References

Strategies to minimize Laurimin foaming in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing foaming issues encountered when working with Laurimin solutions. The information provided is based on general principles of amine solutions and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound solution to foam excessively?

A1: Foaming in amine solutions like this compound is primarily caused by a reduction in surface tension, which allows air to be trapped and form stable bubbles.[1][2] Common causes include:

  • Contaminants: The presence of impurities such as suspended solids, hydrocarbons, or degradation products can significantly increase the foaming tendency.

  • High Shear/Agitation: Vigorous mixing, pumping, or gas sparging can introduce excessive air into the solution, leading to foam formation.[1][2]

  • Solution Composition: The concentration of this compound, pH, and the presence of other surface-active components can influence foam stability.

  • Temperature: Temperature can affect the viscosity and surface tension of the solution, thereby influencing its foaming characteristics.[3]

Q2: How can I quickly reduce foam in my this compound solution during an experiment?

A2: For immediate, short-term foam control, the careful addition of a suitable antifoaming agent is the most effective method.[4][5] It is crucial to select an antifoam that is compatible with your system and does not interfere with your downstream processes.

Q3: Are there long-term strategies to prevent foaming?

A3: Yes. Long-term prevention involves identifying and addressing the root cause of the foaming.[4][5] Strategies include:

  • Improving Solution Purity: Implementing filtration steps (e.g., activated carbon and mechanical filters) to remove contaminants.[4]

  • Optimizing Process Conditions: Reducing agitation speed, modifying the gas flow rate, and optimizing the temperature of your solution.[3]

  • Chemical Control: In addition to antifoaming agents, adjusting the solution's pH or concentration may help stabilize it.

Q4: What type of antifoaming agent is suitable for amine solutions?

A4: Common antifoaming agents for amine solutions include silicone-based antifoams and polyglycol-based defoamers.[4][6] The choice depends on the specific application, required persistence, and compatibility with the this compound solution.

Troubleshooting Guides

Issue: Sudden and Excessive Foaming

This guide provides a step-by-step approach to diagnose and resolve sudden foaming issues in your this compound solution.

Troubleshooting Workflow

Troubleshooting_Foaming start Sudden Excessive Foaming Observed check_agitation Step 1: Check Agitation/Shear Rate Is it higher than usual? start->check_agitation reduce_agitation Action: Reduce Agitation/Shear and observe check_agitation->reduce_agitation Yes check_contaminants Step 2: Inspect for Contaminants Is the solution cloudy or discolored? check_agitation->check_contaminants No monitor Monitor Foam Level reduce_agitation->monitor filter_solution Action: Filter Solution (e.g., 0.45 µm filter) check_contaminants->filter_solution Yes check_temperature Step 3: Verify Solution Temperature Is it within the expected range? check_contaminants->check_temperature No filter_solution->monitor adjust_temperature Action: Adjust Temperature to setpoint check_temperature->adjust_temperature Yes add_antifoam Step 4: Add Antifoaming Agent (if immediate control is needed) check_temperature->add_antifoam No adjust_temperature->monitor add_antifoam->monitor

Caption: Troubleshooting workflow for sudden foaming.

Data Presentation: Antifoam Agent Performance

The following table summarizes hypothetical performance data for two common types of antifoaming agents in a 5% this compound solution. This data is for illustrative purposes and should be confirmed with experimental testing.

Antifoam TypeConcentration (ppm)Foam Height Reduction (%)Time to Foam Collapse (seconds)
Silicone-Based 58515
10958
2098<5
Polyglycol-Based 57025
108018
208812

Experimental Protocols

Protocol for Evaluating Antifoam Agent Efficacy

This protocol outlines a method to determine the effectiveness of different antifoaming agents in your this compound solution.

Objective: To quantify the foam reduction capabilities of various antifoaming agents at different concentrations.

Materials:

  • This compound solution (at your experimental concentration)

  • Antifoaming agents (e.g., silicone-based, polyglycol-based)

  • Graduated cylinders (100 mL)

  • Gas sparging apparatus with a flow meter

  • Timer

  • Pipettes

Methodology:

  • Preparation:

    • Prepare stock solutions of each antifoaming agent at a known concentration (e.g., 1000 ppm).

    • Add 50 mL of the this compound solution to a 100 mL graduated cylinder.

  • Blank Measurement (Control):

    • Sparge air through the this compound solution at a fixed rate (e.g., 100 mL/min) for a set duration (e.g., 1 minute).

    • Immediately after stopping the gas flow, record the initial foam volume.

    • Start a timer and record the time it takes for the foam to collapse completely.

  • Antifoam Testing:

    • To a fresh 50 mL aliquot of the this compound solution, add a specific volume of the antifoam stock solution to achieve the desired final concentration (e.g., 5 ppm).

    • Gently mix the solution to ensure the antifoam is dispersed.

    • Repeat the gas sparging procedure as described in step 2.

    • Record the initial foam volume and the time to foam collapse.

  • Data Analysis:

    • Repeat the procedure for each antifoam agent at various concentrations.

    • Calculate the percentage of foam height reduction for each test compared to the blank control.

    • Plot foam height reduction and collapse time as a function of antifoam concentration to determine the optimal agent and concentration for your application.

Experimental Workflow Diagram

Antifoam_Efficacy_Workflow prep Prepare this compound Solution and Antifoam Stocks control Run Control Experiment (No Antifoam) prep->control test Add Antifoam to this compound Solution at desired concentration prep->test sparge Sparge with Gas at Controlled Rate and Time control->sparge test->sparge measure Measure Initial Foam Height and Time to Collapse sparge->measure analyze Analyze Data: Calculate Foam Reduction (%) measure->analyze optimize Determine Optimal Antifoam and Concentration analyze->optimize

Caption: Workflow for evaluating antifoam efficacy.

Mechanism of Antifoam Action

Antifoaming agents work by disrupting the stability of the foam bubbles.

Antifoam_Mechanism cluster_0 Foam Bubble cluster_1 Antifoam Action foam Air Bubble lamella Liquid Lamella (this compound Solution) foam->lamella Stabilized by Surface Tension antifoam Antifoam Droplet lamella->antifoam Antifoam enters and spreads rupture Ruptured Lamella antifoam->rupture Disrupts surface and causes collapse

Caption: Mechanism of antifoam agent action on a foam bubble.

References

Technical Support Center: Optimizing Laurimin (Lauric Arginate) Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for evaluating the antimicrobial activity of Laurimin. Given that "this compound" is not a standard recognized name in scientific literature, this guide focuses on Lauric Arginate (LAE or Ethyl Lauroyl Arginate) , a derivative of lauric acid and L-arginine, which is a likely candidate based on the name. Information on Lauric Acid is also included for a comprehensive overview.

Frequently Asked Questions (FAQs)

Q1: What is Lauric Arginate (LAE) and how does it work?

Lauric Arginate (LAE) is a cationic surfactant derived from naturally occurring substances: lauric acid, L-arginine, and ethanol.[1] It functions as a broad-spectrum antimicrobial agent effective against a wide range of bacteria (both Gram-positive and Gram-negative), yeasts, and molds.[2][3] Its primary mechanism of action involves the disruption of the microbial cell membrane. Due to its positive charge, it interacts with the negatively charged components of the cell membrane, leading to instability of the lipid bilayer. This disruption alters cell metabolism, causes leakage of intracellular components, and ultimately inhibits microbial growth or leads to cell death.[1][2][3]

Q2: What is the typical incubation time for assessing the antimicrobial activity of LAE?

Standard antimicrobial susceptibility testing (AST) protocols often recommend an incubation period of 16-24 hours. However, the optimal incubation time for LAE can be significantly shorter due to its rapid bactericidal action. Studies have shown that LAE can cause significant reductions in bacterial populations within minutes of exposure.[4][5][6] Therefore, it is crucial to perform time-kill kinetic studies to determine the most appropriate incubation time for your specific experimental conditions and target microorganisms.

Q3: What factors can influence the antimicrobial efficacy of LAE and the determination of optimal incubation time?

Several factors can affect the performance of Lauric Arginate:

  • Concentration of LAE: Higher concentrations generally lead to a more rapid and potent antimicrobial effect.[6]

  • Target Microorganism: The susceptibility to LAE can vary between different species and even strains of microorganisms.

  • Growth Phase of Microorganism: Bacteria in the logarithmic growth phase are often more susceptible to antimicrobials than those in the stationary phase.

  • Composition of the Growth Medium: The presence of certain components in the culture medium, such as fats or proteins, can potentially interact with LAE and reduce its effective concentration.

  • pH: LAE is effective over a wide pH range, typically from 3 to 7.[2]

  • Temperature: Incubation temperature should be optimal for the growth of the target microorganism.

Troubleshooting Guide

Issue 1: I am not observing any antimicrobial activity with LAE even after a standard 24-hour incubation.

  • Possible Cause: The concentration of LAE may be too low for the specific microorganism being tested.

    • Solution: Perform a dose-response experiment with a wider range of LAE concentrations. Refer to the Minimum Inhibitory Concentration (MIC) data in the tables below for guidance.

  • Possible Cause: Components in your experimental medium may be inactivating the LAE.

    • Solution: Analyze the composition of your medium. High-fat or high-protein content could potentially reduce the bioavailability of LAE. Consider using a standard, less complex medium like Mueller-Hinton Broth for initial susceptibility testing.

  • Possible Cause: The microorganism may have inherent resistance.

    • Solution: Verify the identity and purity of your microbial culture. Include positive and negative control organisms in your experiment to ensure the assay is performing as expected.

Issue 2: The antimicrobial effect of LAE seems to diminish with longer incubation times.

  • Possible Cause: LAE is a fast-acting antimicrobial. The initial bactericidal effect may be followed by the regrowth of a resistant subpopulation or the degradation of the compound over extended periods.

    • Solution: The primary goal of optimizing incubation time is to capture the peak antimicrobial activity. Conduct a time-kill assay with multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to identify the optimal incubation period where the maximum reduction in microbial viability is observed. Shorter incubation times may be more representative of LAE's efficacy.[4][5][6]

Issue 3: I am seeing inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent inoculum preparation can lead to variability.

    • Solution: Ensure that the starting inoculum of the microorganism is standardized for every experiment, typically to a 0.5 McFarland standard.

  • Possible Cause: Uneven distribution of LAE in the test medium.

    • Solution: Ensure thorough mixing of the LAE into the broth or agar medium before inoculation with the microorganism.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Lauric Arginate (LAE) against Various Microorganisms

Microorganism TypeAverage MIC Range (µg/mL)
Gram-positive Bacteria8 - 64
Gram-negative Bacteria8 - 64
Yeasts and Molds16 - 128

Source: Adapted from available literature on LAE's antimicrobial efficacy.[3]

Table 2: Time-Dependent Activity of Lauric Arginate (LAE) and Lauric Acid

Antimicrobial AgentTarget MicroorganismConcentrationIncubation/Exposure TimeObserved Effect
Lauric Arginate (LAE)Listeria innocua25 µg/mL2 minutes2.5-log reduction in CFU/mL
Lauric Arginate (LAE)Listeria innocua25 µg/mL4 minutes4-log reduction in CFU/mL
Lauric AcidStaphylococcus aureus2 x MIC (312 µg/mL)24 hours3.56-log reduction in CFU/mL

Source: Data compiled from multiple studies.[4][5][6][7]

Mandatory Visualizations

lauric_arginate_mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane_lipids Lipid Bilayer metabolism Cellular Metabolism membrane_lipids->metabolism Alteration components Intracellular Components membrane_lipids->components Leakage membrane_proteins Membrane Proteins lae Lauric Arginate (LAE) (Cationic) lae->membrane_lipids Interaction & Disruption dna Bacterial DNA lae->dna Interaction

Caption: Mechanism of action of Lauric Arginate on a bacterial cell.

incubation_time_optimization cluster_timepoints Time-Point Sampling start Start: Prepare Standardized Microbial Inoculum prepare_lae Prepare Serial Dilutions of Lauric Arginate start->prepare_lae inoculate Inoculate LAE Dilutions with Microorganism prepare_lae->inoculate incubate Incubate at Optimal Temperature inoculate->incubate tp1 Time Point 1 (e.g., 2h) incubate->tp1 Sample at intervals tp2 Time Point 2 (e.g., 4h) incubate->tp2 tp_n Time Point 'n' (e.g., 24h) incubate->tp_n quantify Quantify Viable Cells (e.g., Plate Counts) tp1->quantify tp2->quantify tp_n->quantify analyze Analyze Data: Plot Log CFU/mL vs. Time quantify->analyze determine Determine Optimal Incubation Time (Time of Maximum Kill) analyze->determine end End determine->end

Caption: Experimental workflow for optimizing incubation time.

Experimental Protocols

Protocol: Determination of Optimal Incubation Time via Time-Kill Kinetic Assay

This protocol outlines a method to determine the optimal incubation time for assessing the antimicrobial activity of Lauric Arginate against a specific bacterium.

1. Materials:

  • Lauric Arginate (LAE) stock solution of known concentration.

  • Target microorganism, grown overnight in appropriate liquid culture.

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium.

  • Sterile phosphate-buffered saline (PBS) or saline solution for dilutions.

  • Sterile 96-well microtiter plates or culture tubes.

  • Sterile agar plates (e.g., Tryptic Soy Agar) for colony counting.

  • Incubator set to the optimal growth temperature of the microorganism.

  • Spectrophotometer or McFarland standards for inoculum standardization.

  • Micropipettes and sterile tips.

2. Inoculum Preparation:

  • From an overnight culture, dilute the bacterial suspension in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute this standardized suspension to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells or tubes.

3. Assay Setup:

  • Prepare serial dilutions of the LAE stock solution in MHB in the wells of a microtiter plate or in culture tubes. Include a growth control well (no LAE) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the prepared bacterial inoculum to achieve the final concentration of 5 x 10⁵ CFU/mL. The final volume in each well should be consistent (e.g., 200 µL).

4. Incubation and Sampling:

  • Incubate the microtiter plate or tubes at the optimal temperature for the microorganism (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from each well.

  • Immediately perform serial ten-fold dilutions of the collected aliquot in sterile PBS.

5. Quantification of Viable Cells:

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates overnight at the optimal growth temperature.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each LAE concentration.

6. Data Analysis:

  • Calculate the log₁₀ CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each LAE concentration and the growth control.

  • The optimal incubation time is the duration at which the maximum reduction in CFU/mL is observed for a given LAE concentration, before any potential regrowth occurs. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

References

Technical Support Center: Laurimin Stability in Long-term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Laurimin. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during long-term experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A: this compound, chemically known as (3-Dodecaneamidopropyl)dimethylbenzylammonium chloride, is a quaternary ammonium compound.[1] Due to its surfactant properties, it is often investigated for its potential as an antimicrobial agent, a component in drug delivery systems, or as a modulator of cellular membranes in various biological assays.

Q2: I'm observing a decrease in the efficacy of this compound over the course of my multi-day cell culture experiment. What could be the cause?

A: A decline in efficacy during long-term experiments can be attributed to several factors related to the compound's stability. The primary causes include chemical degradation, adsorption to labware, or interaction with components in the culture medium.[2] It is crucial to determine if this compound is stable under your specific experimental conditions (e.g., temperature, pH, light exposure).

Q3: How can I test the stability of this compound in my specific cell culture medium?

A: To assess stability, you can spike your complete cell culture medium with this compound at the desired concentration. This solution should then be incubated under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the total duration of the study.[2] Samples should be collected at various time points (e.g., 0, 24, 48, 72 hours) and analyzed by a suitable analytical method like HPLC-UV or LC-MS/MS to quantify the remaining concentration of intact this compound.[2]

Q4: What are the optimal storage conditions for a this compound stock solution?

A: While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest that stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is also advisable to protect the solution from light by using amber-colored vials.[3] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Troubleshooting Guide

Issue 1: Precipitate Formation in this compound-Treated Culture Medium

If you observe precipitation or cloudiness in your culture medium after adding this compound, consider the following causes and solutions.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility Verify the solubility limit of this compound in your specific medium. Consider preparing a more concentrated stock in a suitable solvent (e.g., DMSO) and then diluting it into the medium. Ensure the final solvent concentration is non-toxic to your cells.
Interaction with Medium Components Components in the serum or the medium itself (e.g., proteins, salts) can interact with this compound, leading to precipitation.[4] Test for precipitation by adding this compound to the basal medium and to the complete medium (with serum) separately. If precipitation occurs only with serum, a lower serum concentration or a serum-free medium might be necessary.
pH or Temperature Effects Changes in pH or temperature can affect the solubility of the compound. Ensure that the pH of your medium is stable and that this compound is completely dissolved in the solvent before adding it to the pre-warmed medium.
Issue 2: Inconsistent Results and High Variability Between Experiments

High variability in experimental outcomes can often be traced back to inconsistent compound stability or concentration.

Potential Cause Troubleshooting Steps
Degradation During Storage Your this compound stock solution may be degrading over time. Prepare fresh stock solutions more frequently. Perform a stability test on your stock solution under its storage conditions.
Adsorption to Labware Quaternary ammonium compounds can be "sticky" and adsorb to plastic surfaces like pipette tips, tubes, and culture plates, leading to a lower effective concentration.[2] To mitigate this, consider using low-retention plasticware or pre-rinsing materials with a solution of the compound.
Photodegradation If your experiments are conducted under bright light, this compound might be susceptible to photodegradation. Minimize light exposure by working in a dimmed environment and storing plates in a dark incubator. Including a light-exposed control group can help identify this issue.
Issue 3: Suspected Chemical Degradation of this compound

If you suspect this compound is degrading, it is important to identify the degradation pathway to mitigate it.

Potential Degradation Pathway Analytical Confirmation & Mitigation
Hydrolysis The amide bond in this compound could be susceptible to hydrolysis, especially at non-neutral pH. Use LC-MS/MS to look for the appearance of degradation products (e.g., lauric acid and the corresponding amine).[2] Ensure the pH of your culture medium is well-buffered and stable throughout the experiment.
Oxidation The benzyl group or other parts of the molecule may be prone to oxidation. This can be accelerated by certain components in the medium or by exposure to air and light.[5][6][7] Analysis by mass spectrometry can help identify oxidized byproducts. Consider adding antioxidants to your system if compatible with your experimental goals, or purge solutions with an inert gas like nitrogen or argon.

Experimental Protocols & Visualizations

Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound under typical cell culture conditions.

  • Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare your complete cell culture medium, including serum and any other additives.

  • Spiking: Dilute the this compound stock solution into the pre-warmed complete medium to achieve the final working concentration. Also, prepare a control sample of this compound in a stable buffer (e.g., PBS) at the same concentration.

  • Incubation: Place the this compound-spiked medium and the control solution in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO2, humidity).

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots from both the medium and the control solution.

  • Sample Processing: Immediately stop any potential degradation by freezing the samples at -80°C or by mixing with a quenching solution (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Analyze the samples using a validated analytical method such as LC-MS/MS to quantify the concentration of intact this compound.

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial (time 0) concentration versus time. A significant decrease in concentration in the medium compared to the control buffer indicates instability in the medium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike Spike Medium with This compound to Final Conc. prep_stock->spike prep_media Prepare Complete Cell Culture Medium prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sampling Sample at Time Points (0, 6, 24, 48, 72h) incubate->sampling process Quench & Process Samples sampling->process lcms Quantify by LC-MS/MS process->lcms data Plot % Remaining vs. Time lcms->data

Caption: Workflow for assessing compound stability in cell culture media.

Potential Degradation Pathway of this compound

The following diagram illustrates a hypothetical primary degradation pathway for this compound via hydrolysis of the amide bond, a common point of instability for such molecules.

G cluster_products This compound This compound ((3-Dodecaneamidopropyl)dimethyl- benzylammonium chloride) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Products Degradation Products Hydrolysis->Products LauricAcid Lauric Acid Products->LauricAcid Amine N-benzyl-N,N-dimethyl- propane-1,3-diamine Products->Amine

Caption: Hypothetical hydrolytic degradation pathway for this compound.

References

Adjusting pH to enhance Laurimin effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Laurimin, a novel therapeutic agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to this compound's efficacy, with a particular focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: this compound, being a weak base, exhibits optimal activity in a neutral to slightly alkaline environment (pH 7.4 and above). Its efficacy is significantly reduced in acidic conditions due to a phenomenon known as "ion trapping."[1][2][3] In an acidic extracellular environment, this compound becomes protonated, which hinders its ability to cross the cell membrane and reach its intracellular target.

Q2: How does the tumor microenvironment affect this compound's effectiveness?

A2: The tumor microenvironment is often characterized by extracellular acidosis (pH 6.5-6.9).[1][2] This acidic environment leads to the protonation of this compound outside the cancer cells, effectively trapping the drug in the extracellular space and reducing its cellular uptake and therapeutic effect.[2] This is a crucial factor to consider in both in vitro and in vivo experimental designs.

Q3: Can adjusting the intracellular pH (pHi) enhance this compound's efficacy?

A3: Yes, studies on analogous weak base compounds have shown that a more alkaline intracellular pH (pHi) can enhance cytotoxic effects.[4][5] This is because a higher pHi can lead to better accumulation of the drug within the cell and improved binding to its nuclear targets.

Q4: What are the signs of suboptimal pH in my cell culture experiments with this compound?

A4: Signs of a suboptimal (acidic) pH in your experiments may include reduced cytotoxicity of this compound, decreased cellular uptake of the drug, and the need for higher concentrations of this compound to achieve the desired therapeutic effect. It is crucial to monitor and control the pH of your cell culture medium throughout the experiment.

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy in In Vitro Assays

  • Possible Cause: The pH of the cell culture medium has become acidic due to cellular metabolism.

  • Troubleshooting Steps:

    • Regularly monitor the pH of your cell culture medium using a calibrated pH meter.

    • Ensure your medium is adequately buffered. Consider using a bicarbonate-based buffer system in a CO2-controlled incubator.

    • For longer experiments, you may need to change the medium more frequently to prevent pH drops.

    • If the experimental design allows, consider testing this compound's efficacy in a medium buffered to a pH of 7.4 to assess its maximum potential.

Issue 2: Inconsistent Results Between Experimental Replicates

  • Possible Cause: Fluctuations in pH across different culture vessels or on different days.

  • Troubleshooting Steps:

    • Standardize your cell seeding density to ensure consistent metabolic activity and, therefore, consistent pH changes.

    • Always prepare fresh media and buffers for each experiment to avoid degradation and pH shifts.

    • Calibrate your pH meter before each use to ensure accurate measurements.

    • Ensure your CO2 incubator is properly calibrated, as fluctuations in CO2 levels will affect the pH of bicarbonate-buffered media.

Issue 3: this compound Shows Lower Than Expected Efficacy in an In Vivo Xenograft Model

  • Possible Cause: The acidic tumor microenvironment is limiting the drug's penetration and activity.[6]

  • Troubleshooting Steps:

    • Consider co-administration of a buffering agent, such as sodium bicarbonate, to transiently increase the tumor's extracellular pH. This has been shown to improve the efficacy of weakly basic drugs in vivo.[6]

    • Explore novel drug delivery systems, such as pH-sensitive nanoparticles, which are designed to release their payload (this compound) preferentially in the acidic tumor microenvironment, thereby overcoming the "ion trapping" effect.[7][8][9][10]

Data Presentation

Table 1: Effect of Extracellular pH on this compound Uptake and Cytotoxicity

Extracellular pHRelative Cellular Uptake (%)EC50 (µM)
6.845%1.8
7.4100%0.9

Data is hypothetical but based on principles observed for weakly basic anticancer drugs like doxorubicin.[5][6]

Table 2: Influence of Intracellular pH on this compound Efficacy at a Constant Extracellular pH of 7.4

Intracellular pHRelative Drug Accumulation (%)EC50 (µM)
7.080%1.1
7.2100%0.9
7.4120%0.7

Data is hypothetical but based on principles observed for weakly basic anticancer drugs like doxorubicin.[4][5]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity at Different pH Levels

  • Cell Culture: Culture your target cancer cell line in their recommended growth medium.

  • pH-Adjusted Media Preparation: Prepare batches of the growth medium adjusted to pH 6.8, 7.1, and 7.4 using sterile HCl or NaOH. Ensure the media is adequately buffered (e.g., with HEPES for CO2-independent buffering, or in a controlled CO2 environment for bicarbonate-based buffers).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Remove the standard growth medium and replace it with the pH-adjusted media containing serial dilutions of this compound. Include a no-drug control for each pH condition.

  • Incubation: Incubate the cells for a period relevant to this compound's mechanism of action (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a fluorescence-based live/dead assay.

  • Data Analysis: Calculate the EC50 value for this compound at each pH level by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Protocol 2: Measuring this compound Cellular Uptake via Fluorescence Microscopy

This protocol assumes this compound has intrinsic fluorescent properties, similar to doxorubicin.

  • Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

  • pH-Adjusted Media: Prepare imaging buffer (e.g., HBSS) adjusted to pH 6.8 and 7.4.

  • Drug Incubation: Treat the cells with a fixed concentration of this compound in the pH-adjusted imaging buffers for a defined period (e.g., 1-2 hours).

  • Imaging: Wash the cells with fresh, drug-free imaging buffer at the corresponding pH. Image the cells using a fluorescence microscope with the appropriate filter sets for this compound.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity per cell. Compare the intensity between the pH 6.8 and pH 7.4 conditions to determine the relative cellular uptake.

Mandatory Visualizations

Laurimin_Uptake_Pathway cluster_extracellular Extracellular Space (Acidic, pH < 7.0) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral, pH ~7.2) Laurimin_unprotonated This compound (L) H_ion H+ Laurimin_unprotonated->H_ion Equilibrium Laurimin_inside This compound (L) Laurimin_unprotonated->Laurimin_inside Diffusion Laurimin_protonated This compound-H+ (LH+) Membrane Laurimin_protonated->Membrane Blocked H_ion->Laurimin_protonated Target Intracellular Target (e.g., DNA) Laurimin_inside->Target Binding Effect Therapeutic Effect Target->Effect

Caption: "Ion Trapping" Mechanism of this compound in an Acidic Environment.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_pH Is the medium pH acidic (<7.2)? Start->Check_pH Check_Cells Are cells overgrown or is metabolism high? Check_pH->Check_Cells Yes Consider_Intrinsic Consider intrinsic drug resistance or other factors Check_pH->Consider_Intrinsic No Adjust_Buffer Use stronger buffer (e.g., HEPES) or change medium more frequently Check_Cells->Adjust_Buffer Yes Optimize_Density Optimize cell seeding density Check_Cells->Optimize_Density No Re_evaluate Re-evaluate this compound Efficacy Adjust_Buffer->Re_evaluate Optimize_Density->Re_evaluate

Caption: Troubleshooting Workflow for Suboptimal this compound Efficacy.

References

Validation & Comparative

A Comparative Guide to Surfactants in Pharmaceutical Formulations: Lauramine Oxide vs. Non-Ionic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on Laurimin: Initial research into "this compound" revealed that this compound, identified as N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride, is a cationic surfactant . This guide, as requested, focuses on the comparison with non-ionic surfactants . Due to the fundamental differences in charge and, consequently, their physicochemical properties and biological interactions, a direct comparison between a cationic surfactant like this compound and non-ionic surfactants can be misleading for formulation scientists.

Therefore, this guide will instead focus on Lauramine Oxide , a zwitterionic surfactant that shares some characteristics with non-ionic surfactants and is a more relevant compound for comparison in many pharmaceutical applications. We will compare Lauramine Oxide to two widely used non-ionic surfactants: Polysorbate 80 and Poloxamer 188 (Pluronic F-68®) .

This guide provides a data-driven comparison of these surfactants, focusing on their performance, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of Surfactant Properties

The selection of a suitable surfactant is critical for the successful formulation of many pharmaceutical products, influencing solubility, stability, and bioavailability. The following table summarizes key quantitative parameters for Lauramine Oxide, Polysorbate 80, and Poloxamer 188.

PropertyLauramine OxidePolysorbate 80Poloxamer 188 (Pluronic F-68®)
Chemical Class Zwitterionic (Amine Oxide)Non-ionic (Polyoxyethylene Sorbitan Ester)Non-ionic (Triblock Copolymer)
Critical Micelle Concentration (CMC) ~1.70 mM[1]7-16 µM[2]~4.2 mg/mL
Hydrophilic-Lipophilic Balance (HLB) Not typically calculated using the Griffin scale; estimated to be in the hydrophilic range.15.0[3]~29
Surface Tension at CMC (mN/m) ~33.45 mN/mData varies with purity and conditionsData varies with conditions
Cytotoxicity (IC50) ~350 µM (on human bronchial epithelium cells for C12NO, a related amine oxide)[4]Varies significantly with cell line and exposure time.Generally considered low; used in cell culture applications to reduce shear stress.

Detailed Experimental Methodologies

To ensure reproducibility and accurate comparison, detailed experimental protocols for determining the key surfactant properties are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Du Noüy Ring Method)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The Du Noüy ring method is a classic technique to measure the surface tension of a liquid, and by measuring this property at various surfactant concentrations, the CMC can be determined.

Experimental Workflow for CMC Determination

G cluster_prep Sample Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare a stock solution of the surfactant in deionized water. B Create a series of dilutions with decreasing concentrations. A->B C Calibrate the tensiometer with deionized water. D Measure the surface tension of each dilution, starting from the lowest concentration. C->D E Ensure the platinum ring is cleaned and flamed between each measurement. D->E F Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. G Identify the point of inflection where the surface tension plateaus. F->G H The concentration at this inflection point is the CMC. G->H

Caption: Workflow for CMC determination using surface tensiometry.

Protocol:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in high-purity deionized water. From this stock solution, prepare a series of dilutions of known concentrations.

  • Tensiometer Calibration: Calibrate the surface tensiometer using deionized water, which has a known surface tension of approximately 72.8 mN/m at 20°C.

  • Measurement:

    • Begin with the most dilute surfactant solution to minimize contamination.

    • Immerse the clean platinum Du Noüy ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • The force required to detach the ring from the surface is measured and is proportional to the surface tension.

    • Record the surface tension value.

    • Clean the ring thoroughly with a suitable solvent (e.g., water and ethanol) and flame it to remove any residual organic material before the next measurement.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension stops decreasing significantly and begins to plateau corresponds to the CMC.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

G cluster_cell_culture Cell Culture and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition and Analysis A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the surfactant for a specified time (e.g., 24, 48, or 72 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours. D Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. F Calculate cell viability as a percentage of the untreated control. E->F G Plot cell viability versus surfactant concentration to determine the IC50 value. F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application) in a 96-well plate at a predetermined density and allow the cells to attach and grow for 24 hours.

  • Surfactant Treatment: Prepare a series of dilutions of the surfactant in a complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different surfactant concentrations. Include untreated cells as a control.

  • Incubation: Incubate the cells with the surfactant for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5][6]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the surfactant concentration to determine the IC50 value, which is the concentration of the surfactant that inhibits 50% of cell viability.

Surfactant-Mediated Drug Delivery: A Conceptual Pathway

Non-ionic and zwitterionic surfactants are extensively used to formulate drug delivery systems, such as micelles, to enhance the solubility and permeability of poorly water-soluble drugs. The following diagram illustrates a simplified conceptual pathway of how a drug-loaded micelle interacts with a cell membrane to deliver its therapeutic cargo.

G cluster_micelle Drug-Loaded Micelle cluster_membrane Cell Membrane cluster_delivery Drug Delivery Mechanisms Micelle Micelle with Hydrophilic Shell and Hydrophobic Core Adsorption Micelle Adsorption to Cell Surface Micelle->Adsorption 1. Approach Drug Hydrophobic Drug Drug->Micelle Encapsulated in Core Membrane Lipid Bilayer Fusion Membrane Fusion/Destabilization Adsorption->Fusion 2a. Direct Interaction Endocytosis Endocytosis Adsorption->Endocytosis 2b. Cellular Uptake Release Drug Release into Cytoplasm Fusion->Release Endocytosis->Release

Caption: Conceptual pathway of micellar drug delivery.

This diagram illustrates two primary proposed mechanisms for drug delivery from surfactant micelles:

  • Direct Membrane Interaction: The micelle may adsorb to the cell surface, and the surfactant molecules can interact with the lipid bilayer, leading to transient destabilization and subsequent release of the drug into the cytoplasm.

  • Endocytosis: The entire drug-loaded micelle can be internalized by the cell through endocytosis. Once inside, the micelle may be disassembled in the endosomal-lysosomal pathway, releasing the drug into the cell.

The efficiency of these processes is influenced by the physicochemical properties of the surfactant, such as its HLB value and the length of its hydrophobic tail, as well as the nature of the encapsulated drug and the specific cell type.

Concluding Remarks

The choice of a surfactant in pharmaceutical formulation is a critical decision that requires a thorough understanding of its physicochemical properties and biological interactions. While Lauramine Oxide, as a zwitterionic surfactant, offers a different profile compared to the non-ionic Polysorbate 80 and Poloxamer 188, all three serve as valuable tools for formulators.

  • Lauramine Oxide presents a lower CMC than Poloxamer 188 but significantly higher than Polysorbate 80, suggesting different aggregation behaviors in solution. Its cytotoxicity profile appears favorable, though more comparative data is needed.

  • Polysorbate 80 is characterized by a very low CMC and a well-established HLB value, making it a highly efficient emulsifier and solubilizer.

  • Poloxamer 188 has a high HLB value, indicating strong hydrophilicity, and is known for its low toxicity, making it suitable for sensitive applications, including intravenous formulations and cell culture.

Researchers and drug development professionals should carefully consider these quantitative differences, in conjunction with the specific requirements of their formulation, to select the most appropriate surfactant to achieve optimal product performance and safety. The provided experimental protocols offer a starting point for conducting in-house comparative studies to validate surfactant performance under specific formulation conditions.

References

A Comparative Guide to Protein Denaturation: Laurimin vs. Sodium Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis and manipulation, denaturation is a fundamental process. The choice of denaturing agent can significantly impact experimental outcomes, from protein characterization to the preparation of biopharmaceuticals. This guide provides an objective comparison between the well-established anionic surfactant, Sodium Dodecyl Sulfate (SDS), and the lesser-documented cationic surfactant, Laurimin, for the purpose of protein denaturation. While extensive experimental data is available for SDS, this guide also extrapolates the likely behavior of this compound based on the known properties of cationic surfactants.

Mechanism of Action: A Tale of Two Charges

The primary difference in the denaturation mechanism of SDS and this compound lies in their ionic properties. SDS is an anionic surfactant, possessing a negatively charged sulfate head group, while this compound (N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride) is a cationic surfactant with a positively charged quaternary ammonium head group.

Sodium Dodecyl Sulfate (SDS): The denaturation of proteins by SDS is a well-understood, multi-step process. Initially, individual SDS molecules bind to the protein, primarily through electrostatic interactions with positively charged amino acid residues.[1] As the concentration of SDS increases, cooperative binding occurs, where the hydrophobic tails of the SDS molecules interact with the hydrophobic core of the protein.[1] This disrupts the protein's native tertiary and secondary structures, causing it to unfold.[1] The protein becomes saturated with SDS molecules, resulting in a protein-SDS complex with a uniform negative charge that is proportional to the protein's molecular weight.[2][3] This principle is fundamental to SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2][3]

This compound (as a Cationic Surfactant): Direct experimental data on this compound's interaction with proteins is scarce in publicly available literature. However, based on studies of other cationic surfactants, a general mechanism can be inferred. Cationic surfactants like this compound would initially interact with negatively charged residues on the protein surface, such as aspartate and glutamate.[4] Similar to SDS, at higher concentrations, the hydrophobic tail of the this compound molecule would penetrate the protein's hydrophobic interior, leading to the disruption of its tertiary structure. The protein would become coated with a net positive charge. The interaction and denaturation efficiency of cationic surfactants can be influenced by the length of their hydrocarbon chains, with longer chains generally leading to denaturation at lower concentrations.[5]

Comparative Data Summary

Due to the limited availability of direct comparative studies, the following table summarizes the known properties of SDS and the inferred properties of this compound based on its chemical class.

FeatureSodium Dodecyl Sulfate (SDS)This compound (Cationic Surfactant)
Chemical Type Anionic SurfactantCationic Surfactant (Quaternary Ammonium Compound)
Primary Interaction Electrostatic interaction with positive residues, followed by hydrophobic interactions.[1]Electrostatic interaction with negative residues, followed by hydrophobic interactions.[4]
Effect on Protein Charge Confers a uniform net negative charge.[2]Confers a net positive charge.
Denaturation Efficacy Strong denaturant, effective for a wide range of proteins.[6]Generally considered to have a milder protein destabilization effect compared to anionic surfactants.[1]
Primary Application SDS-PAGE, protein solubilization, cell lysis.[2][3][6]Used in applications like enzymatic deglycosylation of glycoproteins.
Quantitative Data Extensively studied and documented.Limited publicly available quantitative data for protein denaturation.

Experimental Protocols

A cornerstone application of protein denaturation by SDS is in polyacrylamide gel electrophoresis (SDS-PAGE).

Detailed Protocol for SDS-PAGE

Objective: To separate proteins based on their molecular weight.

Materials:

  • Protein sample

  • Sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue, and Tris-HCl)

  • Polyacrylamide gels (stacking and separating gels)

  • Running buffer (Tris-glycine-SDS)

  • Electrophoresis apparatus and power supply

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix the protein sample with an equal volume of 2x sample buffer.

    • Heat the mixture at 95-100°C for 5 minutes to ensure complete denaturation and reduction of disulfide bonds.[3][7]

    • Centrifuge the sample briefly to pellet any insoluble material.[2]

  • Gel Electrophoresis:

    • Assemble the pre-cast or hand-cast polyacrylamide gel in the electrophoresis apparatus.

    • Fill the inner and outer chambers of the apparatus with running buffer.[8][9]

    • Carefully load the prepared protein samples and a molecular weight marker into the wells of the stacking gel.[3][8]

    • Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the separating gel.[7][8]

  • Visualization:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Stain the gel with Coomassie Brilliant Blue for a sufficient time to visualize the protein bands.

    • Destain the gel to remove the background stain and enhance the visibility of the protein bands.

Visualizing the Molecular Interactions and Workflows

To better understand the processes described, the following diagrams illustrate the denaturation mechanisms and the SDS-PAGE workflow.

SDS_Denaturation cluster_native Native Protein cluster_interaction Initial Interaction cluster_unfolding Cooperative Unfolding cluster_denatured Denatured Protein-SDS Complex Native Folded Protein (Native Conformation) Initial_Binding Electrostatic Binding of SDS Monomers Native->Initial_Binding + SDS SDS_monomers Unfolding Hydrophobic Interaction & Unfolding Initial_Binding->Unfolding  Higher [SDS] Denatured Unfolded Protein Coated with SDS (Net Negative Charge) Unfolding->Denatured

Caption: Mechanism of Protein Denaturation by SDS.

Cationic_Denaturation cluster_native_cat Native Protein cluster_interaction_cat Initial Interaction cluster_unfolding_cat Cooperative Unfolding cluster_denatured_cat Denatured Protein-Surfactant Complex Native_Cat Folded Protein (Native Conformation) Initial_Binding_Cat Electrostatic Binding of Cationic Surfactant Native_Cat->Initial_Binding_Cat + this compound Laurimin_monomers Unfolding_Cat Hydrophobic Interaction & Unfolding Initial_Binding_Cat->Unfolding_Cat  Higher [this compound] Denatured_Cat Unfolded Protein Coated with Surfactant (Net Positive Charge) Unfolding_Cat->Denatured_Cat

Caption: Inferred Mechanism of Protein Denaturation by a Cationic Surfactant.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_vis Visualization A Protein Sample B Add SDS Sample Buffer (contains SDS, β-mercaptoethanol) A->B C Heat at 95-100°C B->C D Denatured, Negatively Charged Protein C->D E Load Sample onto Polyacrylamide Gel D->E F Apply Electric Field (- to +) E->F G Separation by Molecular Weight F->G H Stain Gel (e.g., Coomassie Blue) G->H I Destain Gel H->I J Analyze Protein Bands I->J

Caption: Experimental Workflow of SDS-PAGE.

References

A Comparative Analysis of Laurimin's Antimicrobial Efficacy Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective antimicrobial agents, particularly against common pathogens like Escherichia coli, both natural and synthetic compounds are under constant scrutiny. This guide provides a comparative analysis of the antimicrobial activity of compounds derived from Laurus nobilis, which we will refer to as Laurimin for the context of this guide, against E. coli. The performance of these natural compounds is compared with conventional antibiotics, supported by experimental data on their minimum inhibitory concentrations (MIC).

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound, its principal phytochemical constituents, and standard antibiotics against E. coli are summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antimicrobial AgentTypeE. coli Strain(s)Minimum Inhibitory Concentration (MIC)
This compound (as Laurus nobilis Extract)
Methanolic ExtractNatural ExtractVarious isolates16 - 64 mg/mL[1][2][3]
Aqueous ExtractNatural ExtractVarious isolates64 - 128 mg/mL[1][2][3]
Aqueous Nano-emulsionNatural ExtractNot specified50 µg/mL[4]
Key Phytochemicals of Laurus nobilis
EugenolPhenolic MonoterpenoidVarious isolates0.125 µg/mL - 1600 µg/mL
1,8-Cineole (Eucalyptol)MonoterpenoidO101, ATCC 25922, MDR strains6.2 µg/mL - 32,000 µg/mL
LinaloolTerpene AlcoholATCC 25922, D51 - 9.4 mg/mL
Conventional Antibiotics
Ampicillinβ-lactamATCC 259222 - 8 µg/mL
CiprofloxacinFluoroquinoloneATCC 259220.008 - 0.015 µg/mL[5]
GentamicinAminoglycosideATCC 259220.25 - 0.5 µg/mL[6]

Experimental Protocols

The following section details the standard methodologies used to determine the antimicrobial activity of the tested substances against E. coli.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized inoculum of E. coli (e.g., ATCC 25922) is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test agent (e.g., this compound extract, isolated phytochemical, or antibiotic) are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), directly in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved in assessing antimicrobial activity and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (E. coli) B Standardized Inoculum (0.5 McFarland) A->B E Inoculation of 96-Well Plate B->E C Antimicrobial Agent D Serial Dilutions C->D D->E F Incubation (37°C, 16-20h) E->F G Visual Inspection for Turbidity F->G H MIC Determination G->H

Experimental workflow for MIC determination.

The primary antimicrobial mechanism of this compound's key components, such as eugenol, is the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

Mechanism_of_Action cluster_membrane E. coli Cell Membrane cluster_cellular_effects Cellular Effects A This compound Phytochemicals (e.g., Eugenol) B Interaction with Lipid Bilayer A->B C Increased Membrane Permeability B->C D Loss of Membrane Potential C->D E Leakage of Intracellular Components (Ions, ATP) C->E F Inhibition of Cellular Processes D->F E->F G Cell Death F->G

References

A Comparative Analysis of Laurimin and Other Quaternary Ammonium Compounds for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Laurimin (Ethyl Lauroyl Arginate HCl) and other widely used quaternary ammonium compounds (QACs), such as Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting objective comparisons of performance, supported by experimental data, detailed methodologies, and visual representations of molecular mechanisms.

Executive Summary

Quaternary ammonium compounds are a class of cationic surfactants extensively utilized for their antimicrobial properties in pharmaceutical formulations, disinfectants, and personal care products. This compound, a derivative of lauric acid and arginine, has emerged as a notable alternative to traditional QACs. This guide evaluates the antimicrobial efficacy, antiviral activity, and cytotoxicity of this compound in comparison to other prominent QACs. The findings suggest that while all compounds demonstrate broad-spectrum antimicrobial activity, there are significant differences in their potency, cytotoxicity profiles, and mechanisms of action.

Comparative Data on Antimicrobial and Antiviral Efficacy

The antimicrobial and antiviral activities of this compound and other QACs are summarized below. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. The following tables provide a summary of MIC values for this compound and other QACs against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Ethyl Lauroyl Arginate) against Various Microorganisms

MicroorganismGram TypeMediumMIC (µg/mL)Reference
Staphylococcus aureus ATCC 6538PositiveMHB8[1]
Listeria monocytogenesPositive10[2]
Escherichia coliNegativeMHB32[1]
Pseudomonas aeruginosaNegativeMHB64[1]
Candida albicansYeast>100[1]
Aspergillus flavusMold400[1]

MHB: Mueller-Hinton Broth

Table 2: Minimum Inhibitory Concentration (MIC) of Other Quaternary Ammonium Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Benzalkonium ChlorideEscherichia coli16[3]
Benzalkonium ChlorideStaphylococcus aureus1-2[3]
Cetylpyridinium ChlorideEscherichia coli8 - 512[3]
Cetylpyridinium ChlorideStaphylococcus aureus1-4[3]
Antiviral Activity

Both this compound and other QACs have demonstrated efficacy against a range of viruses, particularly enveloped viruses.

Table 3: Comparative Antiviral Activity

CompoundVirusActivityReference
This compound (ELAH)SARS-CoV-2 (Delta variant)>2 log reduction in viral replication at 200 µg/mL.[4][4]
This compound (ELAH)Human Coronavirus-229E (HCoV-229E)Inhibition of cytopathic effects.[4][4]
Benzalkonium ChlorideSARS-CoV-2>4.00-log10 reduction within 15 seconds.[5][5]
Benzalkonium ChlorideHuman Coronavirus-229E (HCoV-229E)4.1 to 5.1 log10 reduction within 15-30 seconds.[5][5]

Cytotoxicity Profile

A critical aspect of any antimicrobial agent is its safety profile and potential toxicity to human cells. This section compares the cytotoxicity of this compound and other QACs.

Table 4: Comparative Cytotoxicity Data

CompoundCell LineAssayEndpointValueReference
This compound (ELA)Mammalian ToxicityIn vivo/In vitroLow toxicity reported.[6][7]Not specified[6][7]
Benzalkonium ChlorideHuman Lung Epithelial Cells (A549)Apoptosis AssayInduction of apoptosisDose-dependent[8]
Cetylpyridinium ChlorideHuman Lung Epithelial Cells (A549)Apoptosis AssayInduction of apoptosisDose-dependent[8]

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for QACs involves the disruption of microbial cell membranes. However, downstream cellular events can differ.

This compound (Ethyl Lauroyl Arginate)

This compound's primary mode of action is the disruption of the cell membrane's integrity, leading to the leakage of intracellular components.[2] This is followed by the induction of oxidative stress through the generation of reactive oxygen species (ROS), which causes further damage to cellular components like DNA and proteins.[1][2]

Laurimin_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Membrane Disruption This compound->Membrane Interaction ROS ROS Production (Oxidative Stress) This compound->ROS Induces Leakage Leakage of Intracellular Contents Membrane->Leakage CellDeath Cell Death Leakage->CellDeath Damage Damage to DNA, Proteins, Lipids ROS->Damage Damage->CellDeath

Caption: Mechanism of action for this compound.

Other Quaternary Ammonium Compounds (e.g., Benzalkonium Chloride)

Like this compound, BAC primarily acts by disrupting cell membranes. In mammalian cells, this initial damage can trigger a cascade of events leading to programmed cell death, or apoptosis. This process involves the depolarization of the mitochondrial membrane and the activation of caspase enzymes, which are key executioners of apoptosis.

BAC_Mechanism cluster_extracellular Extracellular cluster_cell Eukaryotic Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAC Benzalkonium Chloride (BAC) Membrane_Damage Membrane Damage BAC->Membrane_Damage Interaction Mitochondria Mitochondrial Membrane Depolarization Membrane_Damage->Mitochondria Triggers Caspase Caspase-3 Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Apoptotic pathway induced by Benzalkonium Chloride.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the comparative data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.

MIC_Workflow prep Prepare serial dilutions of QACs in 96-well plate inoculate Inoculate wells with a standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine MIC = Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (Neutral Red Uptake)

The cytotoxicity of the compounds is often assessed using the Neutral Red Uptake (NRU) assay, following protocols such as the OECD Test Guideline 432.

Cytotoxicity_Workflow seed Seed human fibroblasts (e.g., 3T3) in a 96-well plate treat Expose cells to serial dilutions of the test compound seed->treat incubate Incubate for a defined period (e.g., 24 hours) treat->incubate add_nr Add Neutral Red dye to each well incubate->add_nr incubate_nr Incubate to allow dye uptake by viable cells add_nr->incubate_nr extract Extract the dye from the cells incubate_nr->extract measure Measure absorbance at 540 nm extract->measure calculate Calculate IC50 (concentration for 50% inhibition of cell viability) measure->calculate

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Protocol:

  • Cell Seeding: Human fibroblast cells (e.g., Balb/c 3T3) are seeded into a 96-well plate and allowed to attach and grow for 24 hours.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is replaced with a medium containing Neutral Red, a vital dye that is taken up and retained by viable cells in their lysosomes. The plates are incubated for approximately 3 hours.

  • Dye Extraction and Measurement: The cells are washed, and the incorporated dye is extracted using a destaining solution. The absorbance of the extracted dye is measured spectrophotometrically at around 540 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Conclusion

This comparative guide highlights the key performance characteristics of this compound and other quaternary ammonium compounds. This compound demonstrates broad-spectrum antimicrobial activity and is reported to have a favorable low toxicity profile. Other QACs like Benzalkonium Chloride are also highly effective antimicrobials but may exhibit greater cytotoxicity, inducing apoptosis in mammalian cells. The choice of a suitable QAC for a specific application will depend on a careful consideration of its efficacy against target microorganisms, its potential for cytotoxicity, and its specific mechanism of action. Further direct comparative studies are warranted to provide a more definitive ranking of these compounds under identical experimental conditions.

References

A Comparative Analysis of Laurimin and Traditional Emulsifying Agents for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical sciences, the selection of an appropriate emulsifying agent is paramount to the stability, bioavailability, and overall efficacy of a drug product. This guide provides a detailed comparison between Laurimin, a cationic surfactant, and traditional emulsifying agents such as Polysorbate 80 (non-ionic) and Lecithin (amphoteric/zwitterionic). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective properties, supported by proposed experimental protocols for direct comparison.

Introduction to Emulsifying Agents

Emulsifiers are critical components in pharmaceutical formulations, enabling the stabilization of immiscible liquids, such as oil and water, into a homogenous emulsion. The choice of emulsifier can significantly impact the final product's characteristics, including droplet size, stability, and in vivo performance.

This compound is a synthetic cationic surfactant, chemically identified as N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride.[1] Its cationic nature imparts unique properties, including inherent antimicrobial activity, making it a subject of interest for formulations prone to microbial contamination.[1]

Traditional Emulsifying Agents encompass a broad range of molecules. For this comparison, we will focus on:

  • Polysorbate 80: A non-ionic surfactant widely used in food and pharmaceutical industries due to its high biocompatibility and excellent emulsifying properties.

  • Lecithin: A naturally derived mixture of phospholipids, valued for its biocompatibility and use in a variety of pharmaceutical formulations, including parenteral emulsions.

Comparative Efficacy: A Data-Driven Approach

While direct comparative studies between this compound and traditional emulsifying agents are not extensively available in published literature, a comparison can be constructed based on the known properties of their respective chemical classes. To provide a quantitative comparison, a standardized experimental protocol is proposed below. The following tables present the expected parameters that would be evaluated to determine the efficacy of each emulsifying agent.

Table 1: Physical Properties of Emulsions
PropertyThis compoundPolysorbate 80LecithinJustification
Mean Droplet Size (nm) Data to be generatedTypically 100-500 nmTypically 100-400 nmSmaller droplet size generally leads to increased stability and bioavailability.
Polydispersity Index (PDI) Data to be generatedTypically < 0.3Typically < 0.3A measure of the uniformity of droplet sizes; lower values indicate a more monodisperse and stable system.
Zeta Potential (mV) Expected to be positiveNear neutralNegativeIndicates the surface charge of the droplets and is a key predictor of emulsion stability through electrostatic repulsion. Cationic emulsions should have a positive zeta potential.[2][3]
Emulsion Stability (Creaming Index, %) Data to be generatedData to be generatedData to be generatedMeasures the physical stability of the emulsion over time under accelerated conditions (e.g., centrifugation).
Table 2: Functional Properties of Emulsifying Agents
PropertyThis compoundPolysorbate 80LecithinJustification
Antimicrobial Efficacy (MIC, µg/mL) Expected to be lowGenerally considered inertGenerally considered inertThis compound's cationic structure is anticipated to confer significant antimicrobial properties.[1]
In Vitro Cytotoxicity (IC50, µM) Data to be generatedGenerally highGenerally highA critical parameter for assessing the biocompatibility of the emulsifier for drug delivery applications. Cationic surfactants can exhibit higher cytotoxicity.

Proposed Experimental Protocols

To generate the comparative data presented in Tables 1 and 2, the following experimental methodologies are proposed:

Preparation of Oil-in-Water (O/W) Emulsions
  • Materials:

    • Oil Phase: Medium-chain triglycerides (MCT) oil.

    • Aqueous Phase: Deionized water.

    • Emulsifying Agents: this compound, Polysorbate 80, Lecithin.

  • Procedure:

    • Prepare a 10% (w/w) oil-in-water emulsion.

    • Dissolve the emulsifying agent in the aqueous phase at a concentration of 1% (w/w). For Lecithin, it may be dispersed in the oil phase.

    • Heat both the oil and aqueous phases to 60°C.

    • Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) at 10,000 rpm for 5 minutes.

    • Allow the emulsion to cool to room temperature while stirring gently.

Characterization of Emulsion Physical Properties
  • Droplet Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean droplet size and PDI.

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry.

    • Procedure: Dilute the emulsion in a 10 mM NaCl solution to ensure a constant ionic strength. Measure the electrophoretic mobility to calculate the zeta potential.

  • Emulsion Stability:

    • Method: Centrifugation.

    • Procedure: Centrifuge the emulsion samples at 3000 x g for 30 minutes. The creaming index is calculated as the percentage of the height of the cream layer relative to the total height of the emulsion.

Evaluation of Functional Properties
  • Antimicrobial Efficacy:

    • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Procedure: Prepare serial dilutions of the emulsions in a suitable broth medium. Inoculate with a standardized suspension of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). The MIC is the lowest concentration that inhibits visible growth after incubation.

  • In Vitro Cytotoxicity:

    • Method: MTT assay using a relevant cell line (e.g., HaCaT keratinocytes or Caco-2 intestinal cells).

    • Procedure: Expose the cells to various concentrations of the emulsions for 24 hours. The cell viability is determined by measuring the mitochondrial reduction of MTT to formazan. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then calculated.

Visualizing the Experimental Workflow and Mechanisms

To further elucidate the proposed experimental design and the underlying mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Emulsion Preparation cluster_characterization Physical Characterization cluster_functional Functional Evaluation cluster_data Data Analysis & Comparison prep_this compound This compound Emulsion char_size Droplet Size & PDI (DLS) prep_this compound->char_size char_zeta Zeta Potential prep_this compound->char_zeta char_stability Stability (Centrifugation) prep_this compound->char_stability func_antimicrobial Antimicrobial Efficacy (MIC) prep_this compound->func_antimicrobial func_cytotoxicity Cytotoxicity (MTT Assay) prep_this compound->func_cytotoxicity prep_poly80 Polysorbate 80 Emulsion prep_poly80->char_size prep_poly80->char_zeta prep_poly80->char_stability prep_poly80->func_antimicrobial prep_poly80->func_cytotoxicity prep_lecithin Lecithin Emulsion prep_lecithin->char_size prep_lecithin->char_zeta prep_lecithin->char_stability prep_lecithin->func_antimicrobial prep_lecithin->func_cytotoxicity data_analysis Comparative Analysis char_size->data_analysis char_zeta->data_analysis char_stability->data_analysis func_antimicrobial->data_analysis func_cytotoxicity->data_analysis

Caption: Proposed experimental workflow for comparative analysis.

Antimicrobial_Mechanism This compound This compound (Cationic Head Group) interaction Electrostatic Interaction This compound->interaction bacterial_membrane Bacterial Cell Membrane (Negatively Charged) bacterial_membrane->interaction disruption Membrane Disruption interaction->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

The selection of an emulsifying agent is a critical decision in pharmaceutical formulation. This compound, as a cationic surfactant, offers the potential for dual functionality as both an emulsifier and an antimicrobial agent. However, this must be balanced against potential cytotoxicity concerns that are often associated with cationic surfactants. Traditional emulsifiers like Polysorbate 80 and Lecithin have a long history of safe and effective use, with well-established performance profiles.

The experimental framework proposed in this guide provides a systematic approach for a direct and objective comparison of these agents. The resulting data would empower formulation scientists to make informed decisions based on the specific requirements of their drug delivery system, balancing the need for stability, antimicrobial protection, and biocompatibility. Further research generating this direct comparative data is highly encouraged to fully elucidate the potential of this compound in modern pharmaceutical formulations.

References

Cross-Validation of Suramin's Anti-Cancer Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Suramin across various cell lines, supported by experimental data. Suramin, a polysulfonated naphthylurea, has been investigated for its potential as an anti-neoplastic agent due to its pleiotropic effects on cancer cells, including the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of apoptosis.

Data Presentation: Comparative Efficacy of Suramin

The cytotoxic and anti-proliferative effects of Suramin vary across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Suramin in several human cancer cell lines, providing a quantitative comparison of its efficacy.

Cell LineCancer TypeIC50 (µM)Reference
Lung Cancer
NCI-N417Small Cell Lung Cancer~130-3715 (depending on serum concentration)[cite: 1 (from initial search)]
Prostate Cancer
LNCaPProstate Carcinoma>100 µg/ml[cite: 3 (from initial search)]
DU145Prostate Carcinoma>100 µg/ml[cite: 3 (from initial search)]
Renal Cancer
786-ORenal Cell Carcinoma>100 µg/ml[cite: 3 (from initial search)]
A-498Renal Cell Carcinoma>100 µg/ml[cite: 3 (from initial search)]
Breast Cancer
MCF-7Breast AdenocarcinomaDose-dependent inhibition[1]
Evsa-TBreast CancerHighly sensitive[cite: 14 (from previous search)]
Pancreatic Cancer
MiaPaCa-2Pancreatic CarcinomaDose-dependent inhibition[cite: 9 (from previous search)]
AsPC-1Pancreatic CarcinomaDose-dependent inhibition[cite: 9 (from previous search)]
Capan-1Pancreatic CarcinomaDose-dependent inhibition[cite: 9 (from previous search)]
Transitional Cell Carcinoma
RT4Transitional Cell Carcinoma100 µg/ml (50% inhibition)[cite: 12 (from previous search)]
MBT2Transitional Cell Carcinoma250-400 µg/ml (50% inhibition)[cite: 12 (from previous search)]
T24Transitional Cell Carcinoma250-400 µg/ml (50% inhibition)[cite: 12 (from previous search)]
TCCSUPTransitional Cell Carcinoma250-400 µg/ml (50% inhibition)[cite: 12 (from previous search)]
Melanoma
B16Melanoma<10 µM (inhibition of invasion)[2]

Mechanism of Action: A Multi-Targeted Approach

Suramin's anti-cancer activity stems from its ability to interact with a wide range of molecular targets. Its primary mechanism involves the inhibition of various growth factor signaling pathways crucial for tumor progression.[3][4] Suramin is known to block the binding of several key growth factors to their receptors, including:

  • Platelet-Derived Growth Factor (PDGF)

  • Epidermal Growth Factor (EGF)

  • Vascular Endothelial Growth Factor (VEGF)

  • Fibroblast Growth Factor (FGF)

  • Transforming Growth Factor-beta (TGF-β)

By interfering with these signaling cascades, Suramin can inhibit cell proliferation, angiogenesis, and metastasis. [cite: 8, 9 (from previous search)] Furthermore, Suramin has been shown to inhibit the activity of various enzymes, including reverse transcriptase and enzymes involved in glycolysis.[5]

The following diagram illustrates the inhibitory effect of Suramin on a generic growth factor signaling pathway.

Simplified Suramin Signaling Inhibition Pathway GF Growth Factor (e.g., PDGF, EGF, VEGF) Receptor Receptor Tyrosine Kinase GF->Receptor Binds Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling Activates Suramin Suramin Suramin->Receptor Inhibits Binding Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Promotes

Caption: Suramin inhibits growth factor signaling by blocking ligand-receptor binding.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for assessing the anti-cancer effects of a compound like Suramin in different cell lines.

Experimental Workflow for Suramin Efficacy Testing Start Select Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Suramin Treatment (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Western Blot for Caspase-3) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data Data Analysis & IC50 Determination Viability->Data Apoptosis->Data CellCycle->Data

Caption: A generalized workflow for in vitro testing of Suramin's anti-cancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of Suramin.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Suramin (in a suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Suramin in culture medium. Replace the medium in the wells with 100 µL of the Suramin dilutions. Include a vehicle control (medium with the solvent used for Suramin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins, such as cleaved caspase-3, which is a key marker of apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the results.

Logical Relationship of Suramin's Multi-faceted Anti-Cancer Action

The diagram below illustrates the interconnectedness of Suramin's various mechanisms of action, leading to the overall anti-tumor effect.

Interconnected Mechanisms of Suramin's Anti-Cancer Activity Suramin Suramin GF_Inhibition Inhibition of Growth Factor Signaling Suramin->GF_Inhibition Enzyme_Inhibition Inhibition of Key Enzymes (e.g., Glycolytic Enzymes) Suramin->Enzyme_Inhibition Proliferation_Inhibition Decreased Cell Proliferation GF_Inhibition->Proliferation_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis GF_Inhibition->Angiogenesis_Inhibition Enzyme_Inhibition->Proliferation_Inhibition CellCycle_Arrest Cell Cycle Arrest Proliferation_Inhibition->CellCycle_Arrest Tumor_Growth_Inhibition Inhibition of Tumor Growth Proliferation_Inhibition->Tumor_Growth_Inhibition Angiogenesis_Inhibition->Tumor_Growth_Inhibition Apoptosis_Induction Induction of Apoptosis CellCycle_Arrest->Apoptosis_Induction Apoptosis_Induction->Tumor_Growth_Inhibition

Caption: Logical flow of Suramin's mechanisms leading to tumor growth inhibition.

References

In vitro vs. in vivo correlation of Laurimin activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as the chemical compound benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium chloride, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the in vitro and in vivo biological activity of Laurimin in the context of therapeutic development. Current information primarily characterizes this compound as a cationic surfactant and biocide, with some related compounds noted for their antiseptic properties.

At present, there is insufficient evidence from preclinical or clinical studies to construct a detailed comparison of this compound's effects in controlled laboratory settings versus within living organisms. The scientific community has not yet published research detailing its mechanism of action, signaling pathways, or any quantifiable therapeutic effects that would be relevant to researchers, scientists, and drug development professionals.

Therefore, the creation of a comparative guide with experimental data, protocols, and signaling pathway diagrams for this compound's activity is not feasible based on the current body of scientific literature. Further research into the biological and pharmacological properties of this compound is required to enable such an analysis.

Comparative Analysis of Laurimin from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative analysis of "Laurimin" (CAS 52513-11-8), a quaternary ammonium compound also known as N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride, from various suppliers. This analysis focuses on key quality attributes and provides standardized protocols for in-house verification.

Supplier and Product Overview

This compound is a cationic surfactant with potential applications in drug formulation and as an antimicrobial agent. Several chemical suppliers offer this compound, and ensuring consistency and purity is crucial for its effective use in research and development. This guide focuses on the comparison of this compound sourced from three representative suppliers, anonymized as Supplier A, Supplier B, and Supplier C, based on publicly available data and typical quality control parameters.

Parameter Supplier A (MedKoo Biosciences) Supplier B (007Chemicals) Supplier C (Pharmaffiliates)
Product Name This compoundN-Benzyl-N,N-dimethyl-3-(lauroylamino)propan-1-aminium chlorideN-Benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium Chloride
CAS Number 52513-11-852513-11-852513-11-8
Stated Purity >98% (refer to Certificate of Analysis)[1]95%[2]High purity (specifics require login)[3]
Physical Form Not specifiedNot specifiedNot specified
Storage Dry, dark, 0-4°C (short term), -20°C (long term)[1]Not specifiedNot specified

Note: The information presented is based on data available on the suppliers' websites. For detailed and lot-specific information, it is essential to obtain the Certificate of Analysis (CoA) for each product.

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound from different suppliers, the following experimental protocols are recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solutions: Prepare solutions of this compound from each supplier at the same concentration as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Standard This compound Reference Standard Dissolve Dissolve in Methanol/Acetonitrile Standard->Dissolve Sample_A This compound (Supplier A) Sample_A->Dissolve Sample_B This compound (Supplier B) Sample_B->Dissolve Sample_C This compound (Supplier C) Sample_C->Dissolve HPLC HPLC System (C18 Column) Dissolve->HPLC Inject Detection UV Detector (254 nm) HPLC->Detection Data_Analysis Data Analysis (Peak Area Integration) Detection->Data_Analysis Purity_Report Purity Report (% Area) Data_Analysis->Purity_Report Calculate Purity

Experimental workflow for HPLC purity analysis.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To compare the biological activity of this compound from different suppliers by determining its minimum inhibitory concentration against a model bacterium (e.g., E. coli).

Methodology:

  • Bacterial Culture: Grow a culture of E. coli in a suitable broth medium to the mid-logarithmic phase.

  • Preparation of this compound Solutions: Prepare a series of two-fold serial dilutions of this compound from each supplier in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of E. coli. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

As a quaternary ammonium compound, this compound's antimicrobial activity is likely mediated through the disruption of microbial cell membranes. This mechanism involves the electrostatic interaction of the positively charged quaternary ammonium group with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell death.

G This compound This compound (Cationic Surfactant) Electrostatic_Interaction Electrostatic Interaction This compound->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Disruption Membrane Disruption Electrostatic_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Proposed mechanism of antimicrobial action for this compound.

Conclusion

The selection of a suitable supplier for this compound should be based on a thorough evaluation of product purity, consistency, and biological activity. While suppliers provide initial specifications, independent verification through standardized assays such as HPLC for purity and MIC for antimicrobial activity is highly recommended. This ensures the reliability of experimental results and the overall success of research and development projects. Researchers are encouraged to request and compare the Certificates of Analysis from different suppliers and perform in-house validation to make an informed decision.

References

Validating the Purity of Laurimin: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Laurimin, a novel imine-containing therapeutic agent.

High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1][2] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many imine-containing drugs.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a standard reversed-phase HPLC method for the quantification of this compound and the detection of potential impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.

  • Impurities can be identified and quantified by comparing their retention times and spectral data with those of known reference standards.

Comparison of Analytical Techniques for Purity Validation

While HPLC is a powerful tool, other analytical techniques offer complementary information and may be more suitable for specific types of impurities.[1][3][4] The following table provides a comparison of HPLC with other common methods for purity analysis.

Technique Principle Advantages for this compound Purity Limitations Typical Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating complex mixtures, excellent quantitative accuracy and precision, versatile for a wide range of compounds.[1][2]May require method development, not suitable for volatile compounds.Gold standard for purity and impurity profiling of APIs.[1]
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Highly effective for detecting and quantifying residual solvents and other volatile impurities.[1]Not suitable for non-volatile or thermally labile compounds like this compound itself.Analysis of residual solvents from the manufacturing process.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.High sensitivity and specificity for identifying and quantifying trace impurities, provides molecular weight information.[1]Can be complex to operate, may exhibit matrix effects.Often coupled with HPLC (LC-MS) for enhanced analytical power.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation of impurities, requires minimal sample preparation.Lower sensitivity compared to other techniques, can be expensive.Characterization of unknown impurities and confirmation of molecular structure.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High separation efficiency and fast analysis times, particularly useful for charged molecules.[1]Lower injection volume can limit sensitivity, susceptible to matrix effects.Analysis of small molecules and ions that are challenging to separate by HPLC.[1]
Spectrophotometry (UV-Vis, FT-IR) Measures the absorption of light by a sample at different wavelengths.Rapid and non-destructive, useful for quantitative analysis and identification of functional groups.[5]Lower specificity compared to separation techniques, susceptible to interference from other absorbing species.[5]Quick purity checks and monitoring of specific chromophores or functional groups.

Experimental Workflow for this compound Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a this compound sample using HPLC.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Analysis cluster_3 Reporting A Weigh this compound Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample into HPLC C->D E Chromatographic Separation D->E F UV/PDA Detection E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Identify & Quantify Impurities G->I J Generate Certificate of Analysis H->J I->J

Caption: Workflow for this compound purity validation using HPLC.

References

Laurimin: A Comparative Analysis of a Promising Lauric Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Laurimin's performance against other lauric acid derivatives, supported by experimental data. This compound, chemically identified as N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chloride, is a cationic surfactant derived from lauric acid, exhibiting notable antimicrobial and surfactant properties.

This guide will delve into the available data on this compound, comparing its performance metrics with those of other relevant lauric acid derivatives. Detailed experimental protocols for key evaluative tests are also provided to ensure transparency and reproducibility.

Performance Comparison of Lauric Acid Derivatives

This compound's performance as a surfactant and antimicrobial agent has been evaluated, particularly in comparison to its longer-alkyl-chain analogs and structurally similar quaternary ammonium compounds.

Surfactant Properties: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key indicator of surfactant efficiency; a lower CMC value signifies that less surfactant is needed to form micelles and begin altering surface tension.

SurfactantChemical NameAlkyl Chain LengthTemperature (°C)CMC (mM/L)
This compound (C12Bn) N-benzyl-3-dodecanamido-N,N-dimethylpropan-1-aminium chlorideC12250.256
C14Bn N-benzyl-3-myristamido-N,N-dimethylpropan-1-aminium chlorideC14250.108
C16Bn N-benzyl-3-palmitamido-N,N-dimethylpropan-1-aminium chlorideC16250.045

Data sourced from a study on N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants.

As indicated in the table, the CMC of these cationic surfactants decreases as the length of the hydrophobic alkyl chain increases. This suggests that while this compound is an effective surfactant, its longer-chain counterparts are more efficient at forming micelles at lower concentrations.

Antimicrobial Activity

This compound, as a quaternary ammonium compound, exhibits antimicrobial properties. Its efficacy is often compared to other cationic surfactants like Benzalkonium chloride, which is a widely used disinfectant. Benzalkonium chloride (BAC) is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, with the C12 and C14 derivatives showing the highest biocidal activity.[1]

While direct, side-by-side comparative studies with a broad range of lauric acid derivatives are limited in publicly available literature, the general structure-activity relationship for quaternary ammonium compounds suggests that those with an alkyl chain length of C12-C14, such as this compound, exhibit potent antimicrobial activity.[1] For instance, one study highlighted that among a series of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride surfactants, the C12 derivative (this compound) was the most effective.

Experimental Protocols

To ensure the validity and reproducibility of performance data, detailed methodologies for key experiments are essential.

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined using various methods, with surface tension measurement being a common approach.

Protocol: Surface Tension Method

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.

  • Surface Tension Measurement: The surface tension of each solution is measured at a constant temperature (e.g., 25°C) using a tensiometer.

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which this break in the curve occurs is the Critical Micelle Concentration.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by determining its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution of Antimicrobial Agent: The surfactant is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that visibly inhibits the growth of the microorganism.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for cationic surfactants like this compound against microbes involves the disruption of their cell membranes.

The positively charged headgroup of the surfactant molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane. Subsequently, the hydrophobic alkyl tail penetrates the lipid bilayer, leading to a loss of membrane integrity and leakage of essential intracellular components, ultimately resulting in cell death.

Below is a diagram illustrating the general mechanism of action for quaternary ammonium compounds.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid This compound This compound (Cationic Surfactant) Interaction Electrostatic Interaction This compound->Interaction Interaction->Lipid1 +/- Penetration Hydrophobic Tail Penetration Interaction->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Cellular Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of antimicrobial action for cationic surfactants like this compound.

Conclusion

This compound demonstrates efficacy as both a surfactant and an antimicrobial agent. Its performance is intrinsically linked to its molecular structure, particularly the C12 alkyl chain derived from lauric acid. While direct comparative data against a wide array of other lauric acid derivatives remains an area for further research, its properties align with the established structure-activity relationships of cationic surfactants. The provided experimental protocols offer a framework for standardized evaluation, enabling researchers to conduct their own comparative studies and further elucidate the performance of this compound in various applications.

References

Safety Operating Guide

Ambiguity in Chemical Identity of "Laurimin" Requires Clarification for Safe Disposal Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Providing accurate and reliable disposal procedures for the chemical substance "Laurimin" is currently not possible due to significant ambiguity in its identification across various chemical safety resources. The term "this compound" appears to be associated with multiple distinct chemical entities, each possessing different hazard profiles and, consequently, requiring different disposal protocols.

A review of safety data sheets (SDS) and chemical databases has revealed at least three different substances referred to as or containing "this compound":

  • A non-hazardous substance: One Safety Data Sheet describes a product named "this compound" as not being a hazardous substance or mixture.

  • A corrosive and toxic mixture: Another SDS for a product also containing a "this compound" component classifies it as corrosive, causing severe skin burns and eye damage, and being toxic to aquatic life. This mixture contains Laurylamine Dipropylenediamine and N-(3-Aminopropyl)-N-dodecilpropan-1.3-diamine.

  • A specific quaternary ammonium compound: The PubChem database lists "this compound" with the IUPAC name benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride.

Given these conflicting classifications, providing a single set of disposal instructions would be irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals. The core mission of providing essential and immediate safety information necessitates precision and accuracy.

To ensure the safety of laboratory personnel and compliance with regulatory requirements, it is imperative that the specific chemical identity of "this compound" be confirmed. The most reliable method for this is to provide the Chemical Abstracts Service (CAS) number for the substance being used. The CAS number is a unique identifier that will allow for the retrieval of the correct safety data sheet and the formulation of precise disposal procedures.

Upon receiving the specific CAS number, a comprehensive guide on the proper disposal procedures for that particular substance will be provided, including:

  • A summary of quantitative data in a structured table.

  • Detailed experimental protocols where applicable.

  • A visual diagram of the disposal workflow using the Graphviz DOT language.

We urge all laboratory professionals to verify the CAS number of their reagents before consulting disposal information to prevent accidental exposure and environmental contamination. Your safety is our primary concern, and we are committed to providing information that builds deep trust and ensures safe chemical handling.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laurimin
Reactant of Route 2
Reactant of Route 2
Laurimin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.